molecular formula C3H7NO2 B12407445 DL-Alanine-d7

DL-Alanine-d7

Cat. No.: B12407445
M. Wt: 96.14 g/mol
InChI Key: QNAYBMKLOCPYGJ-UQEXSWPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine-d7 is a deuterated compound that is is an isotopologue of alanine in which all seven hydrogen atoms have been replaced by deuterium. It is a deuterated compound and an alanine.

Properties

Molecular Formula

C3H7NO2

Molecular Weight

96.14 g/mol

IUPAC Name

deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3

InChI Key

QNAYBMKLOCPYGJ-UQEXSWPGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DL-Alanine-d7: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of DL-Alanine-d7, a deuterated isotopologue of the amino acid alanine (B10760859). This document is intended to be a valuable resource for researchers and professionals in the fields of metabolic research, drug development, and analytical chemistry.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled compound that is widely used as an internal standard in quantitative mass spectrometry-based applications and as a tracer in metabolic studies.[1][2] Its physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Synonyms DL-2-Aminopropionic acid-d7, (±)-Alanine-d7[2]
Appearance White to off-white powder/solid[3]
Melting Point 289 °C (decomposes)[4]
Solubility Soluble in water[4]
Chemical and Structural Properties
PropertyValueSource
Molecular Formula C₃D₇NO₂[5]
Molecular Weight 96.14 g/mol [5]
Canonical SMILES C([2H])([2H])([2H])C([2H])(C(=O)O)N([2H])[2H]N/A
InChI InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D,4D2/hDN/A
InChIKey QNAYBMKLOCPYGJ-RZVASKTOSA-NN/A
Isotopic Purity Typically ≥98 atom % D[3]

Chemical Structure

This compound is a racemic mixture of D-Alanine-d7 and L-Alanine-d7. The deuterium (B1214612) atoms replace the hydrogen atoms at the C2 and C3 positions, as well as the amine and carboxylic acid protons.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of deuterated amino acids is through hydrogen-deuterium exchange reactions. One documented method involves the treatment of L-alanine with aluminum sulfate (B86663) (AlSO₄) and pyridoxal (B1214274) hydrochloride in deuterium oxide (D₂O) at reflux.[6]

Materials:

  • L-Alanine

  • Aluminum Sulfate (AlSO₄)

  • Pyridoxal hydrochloride

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve L-alanine, a catalytic amount of aluminum sulfate, and pyridoxal hydrochloride in D₂O.

  • Reflux the mixture for an extended period (e.g., 24-48 hours) to allow for complete H-D exchange at the α- and β-positions. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature.

  • Apply the reaction mixture to a cation-exchange resin column to separate the deuterated alanine from the catalyst and other impurities.

  • Wash the column with deionized water to remove any unbound species.

  • Elute the this compound from the column using a dilute HCl solution.

  • Collect the fractions containing the product and neutralize with a suitable base.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a water/ethanol mixture to yield purified this compound.

  • Confirm the isotopic purity and chemical identity using mass spectrometry and NMR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification L-Alanine L-Alanine Reaction Mixture Reaction Mixture L-Alanine->Reaction Mixture D₂O, AlSO₄, Pyridoxal HCl Reflux Reflux Reaction Mixture->Reflux Heat Cation Exchange Chromatography Cation Exchange Chromatography Reflux->Cation Exchange Chromatography Cool & Load Elution Elution Cation Exchange Chromatography->Elution HCl Neutralization & Evaporation Neutralization & Evaporation Elution->Neutralization & Evaporation Recrystallization Recrystallization Neutralization & Evaporation->Recrystallization This compound This compound Recrystallization->this compound

Figure 2: General workflow for the synthesis and purification of this compound.
Quantification of Alanine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of alanine in biological matrices such as plasma or urine due to its similar chemical and physical properties to the analyte, which helps to correct for variations in sample preparation and instrument response.[2][7]

Materials:

  • Biological sample (e.g., plasma, urine)

  • This compound internal standard solution (of known concentration)

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw the biological samples on ice.

    • To a 50 µL aliquot of the sample, add 150 µL of ice-cold acetonitrile containing a known concentration of this compound to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for amino acid analysis.

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient to separate alanine from other matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Alanine: Q1 m/z 90.1 -> Q3 m/z 44.1

        • This compound: Q1 m/z 97.1 -> Q3 m/z 48.1

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both alanine and this compound.

    • Calculate the peak area ratio (Alanine peak area / this compound peak area).

    • Construct a calibration curve using known concentrations of alanine standards spiked with the same amount of this compound.

    • Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Add ACN with this compound Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peak Area Ratio Quantification Quantification Data Analysis->Quantification

Figure 3: Experimental workflow for LC-MS/MS quantification using an internal standard.

Applications in Research and Drug Development

This compound serves as a crucial tool in various research areas:

  • Metabolic Research: As a stable isotope tracer, it can be used to study alanine metabolism and its role in gluconeogenesis and the glucose-alanine cycle without the need for radioactive isotopes.[2]

  • Pharmacokinetics: In drug development, deuteration of molecules can alter their metabolic profiles.[2] Studying compounds like this compound helps in understanding the kinetic isotope effect and its impact on drug metabolism and pharmacokinetics.

  • Proteomics and Metabolomics: It is an essential internal standard for the accurate quantification of alanine in complex biological samples, enabling reliable biomarker discovery and validation.[5]

  • NMR Spectroscopy: Deuterated compounds are valuable in NMR studies of protein structure and dynamics, as they can simplify complex spectra.[6]

Conclusion

This compound is a versatile and indispensable tool for researchers in the life sciences. Its well-characterized chemical properties and the availability of established experimental protocols for its use make it a reliable choice for a wide range of applications, from fundamental metabolic studies to advanced drug development programs. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective implementation in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of DL-Alanine-d7, a perdeuterated isotopologue of the amino acid alanine (B10760859). This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry.

This compound is a valuable tracer molecule where all seven non-exchangeable hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling allows for the tracking and quantification of alanine in biological systems without altering its fundamental chemical properties.

Synthesis of this compound

The synthesis of this compound typically involves hydrogen-deuterium (H/D) exchange reactions on unlabeled alanine in the presence of a deuterium source, often deuterium oxide (D₂O), and a catalyst. Several effective methods have been developed, each offering distinct advantages in terms of scale, efficiency, and stereochemical control.

Method 1: Catalyzed H/D Exchange in Deuterium Oxide

A common and scalable method for preparing perdeuterated DL-Alanine-d₇ involves heating L-alanine in D₂O with catalysts that facilitate the exchange at both the α- and β-positions. This process leads to racemization, resulting in the desired DL-mixture.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine commercially available L-alanine, aluminum sulfate (B86663) (Al₂(SO₄)₃), and pyridoxal (B1214274) hydrochloride in deuterium oxide (D₂O).

  • Reflux: Heat the mixture to reflux temperature and maintain for approximately 24 hours.[1][2] During this time, H/D exchange occurs at the α-carbon and the methyl group (β-position).

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude this compound can then be isolated.

This method has been successfully applied for large-scale synthesis (e.g., 100 g scale).[1][2]

Method 2: Ruthenium-on-Carbon Catalyzed Deuteration

Another approach utilizes a heterogeneous catalyst, such as ruthenium on carbon (Ru/C), under basic conditions in D₂O. This method can achieve high levels of deuteration.

Experimental Protocol:

  • Reaction Mixture: Suspend L-alanine in D₂O with a catalytic amount of 5% Ru/C and a base (e.g., 3 molar equivalents of NaOH).

  • Heating under H₂ Atmosphere: Heat the mixture at 70°C for 12 hours under a hydrogen (H₂) atmosphere.[2]

  • Workup: After cooling, the catalyst is removed by filtration. The product is then isolated from the aqueous solution.

While this specific protocol has been optimized for high α-deuteration, extended reaction times or harsher conditions can promote perdeuteration.

Data on Synthesis and Isotopic Enrichment

The efficiency of the synthesis is determined by the degree of deuterium incorporation. The following table summarizes representative quantitative data from the literature.

MethodStarting MaterialDeuterium SourceCatalyst(s)Reaction ConditionsIsotopic Purity (Overall)α-Position Deuterationβ-Position DeuterationReference
Catalyzed H/D ExchangeL-AlanineD₂OAl₂(SO₄)₃, Pyridoxal hydrochlorideReflux, 24 h90% ± 1%97%86%[1],[2]
Ruthenium-on-Carbon Catalyzed Deuteration (optimized for α-position)L-AlanineD₂O5% Ru/C, NaOH70°C, 12 h, H₂ atmosphere>99% (at α-position)>99%Not specified[2]

Note: Isotopic purity can often be improved with subsequent reaction cycles.

Purification of this compound

After synthesis, the crude this compound product must be purified to remove catalysts, unreacted starting material, and any side products. Standard laboratory techniques are typically employed.

Experimental Protocol for Purification:

  • Catalyst Removal: If a heterogeneous catalyst (e.g., Ru/C) was used, it is removed by filtration of the reaction mixture through a pad of celite.

  • Solvent Removal: The filtrate, containing the deuterated alanine in D₂O, is evaporated to dryness under reduced pressure.

  • Recrystallization: The crude solid is redissolved in a minimal amount of a suitable solvent (e.g., hot methanol) and allowed to cool slowly. A non-solvent (e.g., diethyl ether) can be added to induce precipitation of the purified crystals.[3]

  • Washing and Drying: The resulting crystals are collected by filtration, washed with a cold solvent or a non-solvent (e.g., ethanol) to remove soluble impurities, and then dried under vacuum to yield the final, purified this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start L-Alanine reactants Add D₂O, Catalysts (e.g., Al₂(SO₄)₃, Pyridoxal HCl) start->reactants reaction Heat to Reflux (24 hours) reactants->reaction crude_product Crude this compound in Solution reaction->crude_product filtration Catalyst Removal (Filtration, if applicable) crude_product->filtration Transfer to Purification evaporation Solvent Removal (Evaporation) filtration->evaporation recrystallization Recrystallization (e.g., from Methanol/Ether) evaporation->recrystallization final_product Purified this compound recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs cluster_refinement Refinement alanine L-Alanine synthesis H/D Exchange Reaction (Leads to Racemization & Deuteration) alanine->synthesis d2o Deuterium Oxide (D₂O) d2o->synthesis catalysts Catalysts catalysts->synthesis product This compound synthesis->product byproducts Byproducts / Impurities synthesis->byproducts purification Purification Steps (Filtration, Recrystallization) product->purification byproducts->purification purification->product Final Product

Caption: Logical relationship of components in the this compound synthesis and purification process.

References

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated DL-Alanine, offering a valuable resource for its application in research and pharmaceutical development. Deuteration of molecules, such as the non-essential amino acid DL-alanine, provides a powerful tool for tracing metabolic pathways, enhancing structural analysis, and modifying pharmacokinetic properties. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Core Physical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium (B1214612) atoms results in a change in the molecular weight and can subtly influence other physical properties. The following tables summarize the key physical characteristics of various deuterated forms of DL-Alanine in comparison to their non-deuterated counterpart.

PropertyDL-AlanineDL-Alanine-2,3,3,3-d4DL-Alanine-d7Reference
Molecular Formula C₃H₇NO₂C₃H₃D₄NO₂C₃D₇NO₂[1][2]
Molecular Weight ( g/mol ) 89.0993.1296.14[1][2]
Melting Point (°C) ~295-300 (decomposes)289 (decomposes)No specific data found[3]
Density (g/cm³) 1.424No specific data foundNo specific data found[1][4]
Appearance White crystalline powderWhite solidWhite solid[4]
**Specific Rotation (°) **0 (racemic mixture)0 (racemic mixture)0 (racemic mixture)[5][6][7][8]
PropertyValueConditionsReference
Solubility of DL-Alanine in Water 16.72 g/100 mL25 °C[3]
Increases with temperature293.15 K to 323.15 K[9]
Varies with pHpH 2 to 10[10]
Solubility of Deuterated Alanine (B10760859) H₂O: 100 mg/mL (for D-Alanine-d3)Ultrasonic assistance may be needed[11]

Experimental Protocols for Characterization

The determination of the physical properties of deuterated DL-Alanine relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Crystallography: Neutron and X-ray Diffraction

Objective: To determine the crystal structure, including lattice parameters and atomic positions. Neutron diffraction is particularly advantageous for locating deuterium atoms due to their favorable neutron scattering cross-section.

Methodology: Neutron Powder Diffraction

  • Sample Preparation: A high-purity, powdered sample of deuterated DL-Alanine is loaded into a sample holder, typically made of vanadium or quartz, which have low neutron scattering cross-sections.

  • Instrumentation: The experiment is conducted using a high-resolution neutron powder diffractometer.

  • Data Collection: A neutron beam of a specific wavelength is directed at the sample. The scattered neutrons are detected at various angles (2θ). Data is collected over a wide angular range to obtain a complete diffraction pattern. The sample may be cooled or heated to study temperature-dependent structural changes.

  • Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement software. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes parameters such as lattice constants, atomic positions, and thermal displacement parameters to achieve the best fit and thus determine the crystal structure.

Methodology: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of deuterated DL-Alanine are grown from a suitable solvent, often by slow evaporation.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation) and a detector is used.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The crystal is rotated, and the diffraction spots are recorded at different orientations.

  • Data Analysis: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[12][13]

Spectroscopy: Raman and Nuclear Magnetic Resonance (NMR)

Objective: To probe the vibrational modes and the local chemical environment of the atoms within the molecule.

Methodology: Raman Spectroscopy

  • Sample Preparation: A small amount of the powdered deuterated DL-Alanine sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector is used.

  • Data Acquisition: The laser is focused on the sample, and the inelastically scattered Raman light is collected. The spectrum is typically recorded over a specific wavenumber range (e.g., 100-3500 cm⁻¹).

  • Data Analysis: The resulting Raman spectrum reveals characteristic peaks corresponding to the vibrational modes of the molecule. Deuteration leads to shifts in the vibrational frequencies of bonds involving deuterium, providing a clear signature of isotopic substitution. These shifts can be used to assign vibrational modes and study intermolecular interactions.[14][15][16][17]

Methodology: Quantitative NMR (qNMR) Spectroscopy

  • Sample Preparation: A precisely weighed amount of deuterated DL-Alanine and an internal standard are dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: ¹H and/or ²H NMR spectra are acquired. For quantitative analysis, it is crucial to use appropriate acquisition parameters, including a long relaxation delay (at least 5 times the longest T₁ relaxation time) to ensure full relaxation of the nuclei between pulses.

  • Data Analysis: The concentration of deuterated DL-Alanine is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard of known concentration. The degree of deuteration at specific sites can also be determined by analyzing the relative intensities of the signals in the ¹H and ²H NMR spectra.[18][19][20][21][22]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal stability, decomposition profile, and phase transitions of the material.

Methodology: TGA/DSC

  • Sample Preparation: A small, precisely weighed amount of the powdered sample (typically 5-10 mg) is placed in a crucible (e.g., aluminum or alumina).

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements is used.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the mass of the sample as a function of temperature, revealing any mass loss due to decomposition or dehydration. The DSC curve plots the heat flow to or from the sample as a function of temperature, indicating endothermic events (e.g., melting, decomposition) or exothermic events (e.g., crystallization).[23][24][25]

Visualizing Workflows and Pathways

Synthesis and Purification of Deuterated DL-Alanine

The production of deuterated DL-Alanine typically involves H/D exchange reactions followed by purification. The following diagram illustrates a general workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start with DL-Alanine reactants Add D₂O and Catalyst (e.g., Pyridoxal Hydrochloride) start->reactants reaction Heat under Reflux reactants->reaction filtration Filter to Remove Catalyst reaction->filtration evaporation Evaporate Solvent filtration->evaporation crystallization Recrystallize from a Suitable Solvent evaporation->crystallization nmr NMR Spectroscopy for Deuteration Level crystallization->nmr ms Mass Spectrometry for Molecular Weight crystallization->ms final_product Purified Deuterated DL-Alanine nmr->final_product ms->final_product

Synthesis and Purification Workflow
Metabolic Pathway: The Glucose-Alanine Cycle

DL-Alanine, particularly the L-enantiomer, plays a crucial role in the transport of nitrogen from peripheral tissues to the liver through the Glucose-Alanine cycle. Deuterated alanine can be used as a tracer to study the flux through this pathway.

GlucoseAlanineCycle cluster_muscle Muscle cluster_liver Liver glucose_muscle Glucose pyruvate_muscle Pyruvate glucose_muscle->pyruvate_muscle Glycolysis alanine_muscle Alanine pyruvate_muscle->alanine_muscle Alanine Transaminase amino_acids Amino Acids glutamate_muscle Glutamate amino_acids->glutamate_muscle Transamination alanine_liver Alanine alanine_muscle->alanine_liver Bloodstream pyruvate_liver Pyruvate alanine_liver->pyruvate_liver Alanine Transaminase glutamate_liver Glutamate glucose_liver Glucose pyruvate_liver->glucose_liver Gluconeogenesis glucose_liver->glucose_muscle Bloodstream urea Urea glutamate_liver->urea Urea Cycle

The Glucose-Alanine Cycle

References

Decoding the DL-Alanine-d7 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for DL-Alanine-d7. Understanding the CoA is crucial for ensuring the quality, identity, and purity of this isotopically labeled compound, which is essential for its applications in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative analyses.

Compound Information and Specifications

A Certificate of Analysis begins with fundamental information identifying the specific batch of the compound. This section includes details such as the compound name, catalog number, batch number, molecular formula, and molecular weight.

Table 1: General Compound Information

ParameterSpecification
Compound Name This compound
Molecular Formula C₃D₇NO₂
Molecular Weight 96.14 g/mol
CAS Number Not available for the deuterated form
Appearance White to off-white solid
Solubility Soluble in water

Quantitative Analysis Summary

The core of the CoA provides quantitative data on the purity and isotopic enrichment of this compound. These parameters are critical for the reliability and reproducibility of experiments. The following table summarizes typical analytical results.

Table 2: Summary of Analytical Data

AnalysisSpecificationResult
Chemical Purity (HPLC) ≥98%99.5%
Isotopic Enrichment (¹H NMR) ≥98 atom % D99.2 atom % D
Mass Spectrometry (MS) Consistent with structureConforms
Residual Solvents (GC) Meets USP <467> limitsConforms

Experimental Protocols

Detailed methodologies are employed to verify the quality of this compound. The following sections outline the protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed for the separation of amino acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is used.

  • Detection: UV detection at a wavelength of 200 nm is common for underivatized amino acids.[1]

  • Procedure:

    • A standard solution of this compound is prepared in the mobile phase.

    • The sample is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the chemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

¹H NMR spectroscopy is a powerful tool to determine the isotopic enrichment of deuterated compounds by quantifying the residual proton signals.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that does not contain the isotope being measured, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Procedure:

    • A precisely weighed sample of this compound is dissolved in the NMR solvent.

    • A ¹H NMR spectrum is acquired.

    • The integrals of the residual proton signals corresponding to the labeled positions in alanine (B10760859) are compared to the integral of a known internal standard or a non-deuterated portion of the molecule (if any) to calculate the percentage of deuterium (B1214612) incorporation.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and verify the incorporation of deuterium atoms.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.

  • Analysis:

    • The sample is introduced into the mass spectrometer.

    • The mass-to-charge ratio (m/z) of the molecular ion is measured.

    • The observed molecular weight is compared to the theoretical molecular weight of this compound (96.14 g/mol ) to confirm its identity. The isotopic distribution pattern is also analyzed to confirm the presence of seven deuterium atoms.

Application Workflow: this compound as an Internal Standard

This compound is frequently used as an internal standard in quantitative mass spectrometry-based studies, such as metabolomics, to accurately quantify the amount of endogenous (unlabeled) alanine in a biological sample.[2] The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result BiologicalSample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound BiologicalSample->Spike Extraction Metabolite Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Alanine and Alanine-d7 LCMS->Quantification Ratio Calculate Peak Area Ratio (Alanine / Alanine-d7) Quantification->Ratio Concentration Determine Endogenous Alanine Concentration Ratio->Concentration FinalResult Accurate Concentration of Endogenous Alanine Concentration->FinalResult

Workflow for using this compound as an internal standard.

Logical Relationship of Quality Control Tests

The quality control tests performed are interconnected to provide a comprehensive assessment of the compound's quality.

quality_control_logic cluster_identity Identity cluster_purity Purity cluster_isotopic Isotopic Integrity cluster_overall_quality Overall Quality Assessment MS Mass Spectrometry (Confirms Molecular Weight) OverallQuality High-Quality this compound MS->OverallQuality Confirms Identity NMR_Structure NMR Spectroscopy (Confirms Structure) NMR_Structure->OverallQuality Confirms Identity HPLC HPLC (Chemical Purity) HPLC->OverallQuality Ensures Purity ResidualSolvents GC (Residual Solvents) ResidualSolvents->OverallQuality Ensures Purity NMR_Enrichment NMR Spectroscopy (Isotopic Enrichment) NMR_Enrichment->OverallQuality Verifies Labeling MS_Isotopes Mass Spectrometry (Isotopic Distribution) MS_Isotopes->OverallQuality Verifies Labeling

Interrelation of quality control tests for this compound.

References

Understanding DL-Alanine-d7 mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of DL-Alanine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry fragmentation of this compound, a deuterated isotopologue of the amino acid alanine. This compound is commonly utilized as an internal standard in quantitative mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic research. A thorough understanding of its fragmentation behavior is crucial for accurate data interpretation and method development.

Molecular Profile of this compound

This compound is a stable isotope-labeled form of DL-alanine where seven hydrogen atoms have been replaced by deuterium.

PropertyValue
Chemical Formula C₃D₇NO₂
Molecular Weight 96.14 g/mol
Structure CD₃CD(ND₂)COOD
Synonyms DL-2-Aminopropionic acid-d7
Primary Application Internal standard for mass spectrometry

Predicted Electron Ionization Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-documented fragmentation of non-deuterated alanine. The primary fragmentation pathway for amino acids upon EI is the cleavage of the C-C bond alpha to the amine group, leading to the loss of the carboxyl group.

For this compound, the molecular ion ([M]⁺•) is expected at an m/z of 96. The major fragmentation event is the loss of the deuterated carboxyl group (COOD), resulting in a prominent fragment ion.

Predicted Major Fragment Ions
Ion DescriptionProposed StructurePredicted m/z
Molecular Ion[CD₃CD(ND₂)COOD]⁺•96
Fragment from loss of •COOD[CD₃CDND₂]⁺50
Fragment from loss of •CD₃[CD(ND₂)COOD]⁺78
Further fragmentation of m/z 50[CDND₂]⁺33

Experimental Protocol: GC-MS Analysis of this compound

Due to the low volatility of amino acids, a derivatization step is typically required for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation is a common derivatization technique.

Materials
  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • GC-MS system with an electron ionization source

Derivatization Procedure
  • Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Sample Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate volume of ethyl acetate for GC-MS analysis.

GC-MS Parameters
ParameterSuggested Value
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 30-400
Source Temperature 230°C
Quadrupole Temp. 150°C

Visualizations

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M This compound [M]⁺• m/z = 96 N1 - •COOD M->N1 N2 - •CD₃ M->N2 F1 [M - •COOD]⁺ m/z = 50 N3 - •CD₃ F1->N3 F2 [M - •CD₃]⁺ m/z = 78 F3 [C₂D₄N]⁺ m/z = 33 N1->F1 N2->F2 N3->F3

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dry Evaporate to Dryness Sample->Dry Derivatize Add Pyridine and MSTFA Heat at 70°C for 30 min Dry->Derivatize Dilute Dilute with Ethyl Acetate Derivatize->Dilute Inject Inject into GC-MS Dilute->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 30-400) Ionize->Detect Acquire Data Acquisition Detect->Acquire Analyze Spectral Analysis (Identify Fragments) Acquire->Analyze

Caption: Workflow for derivatization and GC-MS analysis.

A Technical Guide to Natural Abundance Correction for DL-Alanine-d7 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of natural abundance correction in mass spectrometry-based stable isotope tracer studies, with a specific focus on the use of DL-Alanine-d7. This document outlines the theoretical basis for isotopic abundance, details experimental protocols for tracer studies, and provides a step-by-step guide to data correction and interpretation.

Introduction to Stable Isotope Tracing and Natural Abundance

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and fluxes in biological systems. By introducing a substrate enriched with a stable, heavy isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N), researchers can track the metabolic fate of the substrate's atoms through various biochemical reactions. This compound, in which seven hydrogen atoms are replaced by deuterium, is a valuable tracer for studying alanine (B10760859) metabolism and its interconnected pathways, such as glycolysis, gluconeogenesis, and the citric acid cycle.[1]

A critical aspect of interpreting data from stable isotope tracing experiments is the correction for the natural abundance of heavy isotopes. All elements exist in nature as a mixture of isotopes. For instance, approximately 1.1% of all carbon is the heavier ¹³C isotope. This natural isotopic distribution contributes to the mass spectrum of a molecule, creating isotopologues (molecules that differ only in their isotopic composition) that can interfere with the detection of the intentionally introduced tracer. Natural abundance correction is the process of mathematically removing the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution (MID) to accurately quantify the enrichment from the isotopic tracer.[2][3]

Quantitative Data for Natural Abundance Correction

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting the analyte. The elemental composition of DL-Alanine is C₃H₇NO₂. For this compound, the formula is C₃D₇NO₂. The natural abundances of the relevant isotopes are summarized in the table below.

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (Deuterium)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205

Note: These values are standard abundances and may vary slightly depending on the source of the material.

The Core of Natural Abundance Correction: A Matrix-Based Approach

The most robust method for correcting for natural isotopic abundance is the matrix-based approach. This method uses a correction matrix to relate the measured mass isotopomer distribution to the true, tracer-derived distribution.[3]

The fundamental equation is:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of the measured relative intensities of the mass isotopomers.

  • C is the correction matrix, which accounts for the probabilities of natural isotopic abundances.

  • M_corrected is the vector of the corrected relative intensities, representing the true enrichment from the tracer.

To find the corrected intensities, the equation is rearranged:

M_corrected = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix.

Constructing the Correction Matrix

The correction matrix (C) is constructed based on the elemental composition of the analyte and the natural abundances of its constituent isotopes. For a molecule with multiple elements, the total correction matrix is the Kronecker product of the individual elemental correction matrices.

For a ¹³C tracing experiment with alanine (C₃), the carbon correction matrix would be a 4x4 matrix representing the probabilities of having 0, 1, 2, or 3 naturally occurring ¹³C atoms. A simplified view of the correction matrix for the three carbon atoms in alanine would consider the binomial expansion of (a+b)³, where 'a' is the probability of ¹²C and 'b' is the probability of ¹³C.

A Worked Example: Simplified Correction for the Carbon Backbone of Alanine

Let's consider a simplified example focusing only on the three carbon atoms in alanine (C₃H₇NO₂).

  • P(¹²C) ≈ 0.9893

  • P(¹³C) ≈ 0.0107

The probability of a molecule having:

  • 0 ¹³C atoms (M+0 contribution from carbon) is (0.9893)³ ≈ 0.9682

  • 1 ¹³C atom (M+1 contribution from carbon) is 3 * (0.9893)² * (0.0107) ≈ 0.0313

  • 2 ¹³C atoms (M+2 contribution from carbon) is 3 * (0.9893) * (0.0107)² ≈ 0.00034

  • 3 ¹³C atoms (M+3 contribution from carbon) is (0.0107)³ ≈ 0.0000012

These probabilities would form the first column of the carbon correction matrix. The subsequent columns are calculated similarly for molecules that already contain one, two, or three ¹³C atoms from the tracer. This process is then extended to include the contributions of H, N, and O isotopes to generate the full correction matrix.

Experimental Protocol: this compound Tracer Study via LC-MS

This protocol provides a general framework for an in vivo stable isotope tracing study using this compound.

Materials and Reagents
  • This compound (isotopic purity > 98%)

  • Internal Standard (e.g., L-Alanine-¹³C₃,¹⁵N)

  • LC-MS grade water, acetonitrile, and formic acid

  • Protein precipitation agent (e.g., ice-cold methanol (B129727) or sulfosalicylic acid)[4]

  • Sample collection tubes (e.g., heparinized tubes for plasma)

Experimental Procedure
  • Animal Acclimatization and Baseline Sampling: House animals under controlled conditions. Collect baseline blood samples prior to tracer administration.

  • Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous infusion, intraperitoneal injection, or oral gavage). The dosage and administration route will depend on the specific research question and animal model.

  • Time-Course Sampling: Collect blood samples at various time points post-administration to capture the kinetics of tracer incorporation and clearance.

  • Sample Preparation for LC-MS Analysis:

    • Plasma Extraction: Centrifuge blood samples to separate plasma.

    • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.[5] Vortex thoroughly.

    • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[4][5]

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable column for amino acid analysis, such as a HILIC column.

    • Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode.

    • Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the specific mass transitions for unlabeled alanine, this compound, and the internal standard.

      • Expected Mass Shifts: Unlabeled Alanine (C₃H₇NO₂) has a monoisotopic mass of 89.0477 g/mol . This compound (C₃D₇NO₂) will have a mass of approximately 96.09 g/mol . The exact mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺ should be used for detection.

      • Fragmentation: A common fragmentation of protonated alanine is the loss of water and carbon monoxide, resulting in a fragment ion of [M+H - H₂O - CO]⁺.[6] For this compound, the fragmentation pattern will be shifted according to the deuterium labeling.

Data Analysis
  • Peak Integration: Integrate the peak areas for each mass isotopomer of alanine and the internal standard.

  • Natural Abundance Correction: Apply the matrix-based correction method described in Section 3.0 to the measured mass isotopomer distribution to obtain the corrected distribution reflecting the tracer enrichment. Software packages such as IsoCorrectoR can be used for this purpose.[2][7][8]

  • Quantification of Tracer Incorporation: Calculate the mole percent enrichment (MPE) of this compound in the alanine pool at each time point.

Visualizations

Signaling and Metabolic Pathways

Alanine plays a central role in cellular metabolism, linking several key pathways. This compound can be used to trace the flow of carbon and nitrogen through these interconnected networks.

metabolic_pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis cluster_alanine_metabolism Alanine Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate_Ala Pyruvate Citrate Citrate Acetyl_CoA->Citrate Alpha_Ketoglutarate Alpha_Ketoglutarate Citrate->Alpha_Ketoglutarate Oxaloacetate Oxaloacetate Alpha_Ketoglutarate->Oxaloacetate Alpha_Ketoglutarate_Ala α-Ketoglutarate Pyruvate_GNG Pyruvate Oxaloacetate->Pyruvate_GNG Glucose Glucose_GNG Glucose_GNG Pyruvate_GNG->Glucose_GNG Glucose DL_Alanine_d7 This compound (Tracer) Alanine Alanine DL_Alanine_d7->Alanine Alanine->Pyruvate_Ala ALT Pyruvate_Ala->Alanine Glutamate Glutamate Glutamate->Alpha_Ketoglutarate_Ala ALT Alpha_Ketoglutarate_Ala->Glutamate

Caption: Metabolic pathways interconnected with alanine metabolism.

Experimental Workflow

The overall workflow for a stable isotope tracer study involves several key stages, from experimental design to data interpretation.

experimental_workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Sample and Data Analysis cluster_interpretation Data Interpretation Tracer_Selection Tracer Selection (this compound) Tracer_Admin Tracer Administration Tracer_Selection->Tracer_Admin Animal_Model Animal Model Selection Animal_Model->Tracer_Admin Time_Course Time-Course Design Sample_Collection Biological Sample Collection Time_Course->Sample_Collection Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Peak Integration LC_MS_Analysis->Data_Processing NA_Correction Natural Abundance Correction Data_Processing->NA_Correction Enrichment_Calc Isotopic Enrichment Calculation NA_Correction->Enrichment_Calc Flux_Analysis Metabolic Flux Analysis Enrichment_Calc->Flux_Analysis

Caption: General experimental workflow for a stable isotope tracer study.

Logical Relationship of Natural Abundance Correction

The process of natural abundance correction is a crucial step in isolating the true signal from the isotopic tracer.

correction_logic Measured_Signal Measured Mass Spectrum (Raw Data) Corrected_Signal Corrected Mass Spectrum (True Tracer Enrichment) Measured_Signal->Corrected_Signal is corrected to isolate Natural_Abundance Natural Isotopic Abundance (¹³C, ¹⁵N, ²H, etc.) Natural_Abundance->Measured_Signal contributes to Natural_Abundance->Corrected_Signal is removed from Tracer_Enrichment Tracer-Derived Enrichment (this compound) Tracer_Enrichment->Measured_Signal contributes to

Caption: Logical flow of natural abundance correction.

Conclusion

Natural abundance correction is an indispensable step in stable isotope tracing studies to ensure accurate and reliable quantification of metabolic fluxes. This guide has provided the foundational knowledge, quantitative data, and a methodological framework for conducting studies with this compound. By carefully considering experimental design, employing robust analytical techniques, and correctly applying natural abundance correction, researchers can fully leverage the power of stable isotope tracing to unravel the complexities of cellular metabolism in health and disease.

References

Key Applications of DL-Alanine-d7 in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research. DL-Alanine-d7, a deuterated isotopologue of the amino acid alanine (B10760859), offers a versatile platform for a range of applications, from quantitative proteomics and metabolomics to the elucidation of metabolic pathways and enzyme kinetics. Its utility stems from the mass shift introduced by the seven deuterium (B1214612) atoms, which allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry and other analytical techniques. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into various research and development pipelines.

Introduction to this compound

This compound is a racemic mixture of D- and L-alanine in which all seven non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to natural alanine in most biological contexts, yet analytically distinct due to its increased mass. This key property underpins its primary applications in biomedical research.

Key Properties:

  • Chemical Formula: C₃D₇NO₂

  • Molecular Weight: Approximately 96.14 g/mol

  • Isotopic Purity: Typically >98 atom % D

The primary advantages of using this compound include its stability, as deuterium is a non-radioactive isotope, and its minimal interference with biological processes, allowing for in vivo studies with high translational relevance.[1]

Core Applications of this compound

The unique properties of this compound make it a valuable tool in several key areas of biomedical research.

Internal Standard for Quantitative Mass Spectrometry

One of the most widespread applications of this compound is as an internal standard for the accurate quantification of endogenous alanine in biological matrices such as plasma, urine, and tissue homogenates.[2] In mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the co-elution of the analyte (alanine) and the deuterated internal standard (this compound) allows for the correction of variability introduced during sample preparation, injection, and ionization.[3]

Principle: A known amount of this compound is spiked into the biological sample at the beginning of the sample preparation process. The ratio of the mass spectrometer's response for the endogenous alanine to that of the this compound is used to calculate the concentration of the endogenous alanine. This ratiometric approach significantly improves the accuracy and precision of quantification.

Below is a table summarizing typical performance parameters for the quantification of alanine using a deuterated internal standard.

ParameterTypical ValueMatrixAnalytical MethodReference
Linearity (R²) >0.99Human PlasmaLC-MS/MS[4]
Lower Limit of Quantification (LLOQ) 0.19 nmol/mlHuman PlasmaLC-MS/MS[4]
Intra-day Precision (%CV) ≤ 8%Human PlasmaLC-MS/MS[4]
Inter-day Precision (%CV) ≤ 10%Human PlasmaLC-MS/MS[4]
Accuracy (% Recovery) 85-115%Human PlasmaLC-MS/MS[4]
Metabolic Labeling for Protein Synthesis Studies

This compound can be used in stable isotope labeling studies to investigate protein synthesis and metabolic flux. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) more commonly employs 13C and 15N labeled amino acids to avoid chromatographic shifts sometimes observed with deuterated compounds, deuterated amino acids like this compound have been successfully used.[5][6]

A more common approach for in vivo studies is the administration of deuterated water (D₂O), which leads to the in vivo deuteration of non-essential amino acids, including alanine, through transamination reactions.[7] The rate of incorporation of this deuterated alanine into proteins is then measured to determine the fractional synthesis rate (FSR) of those proteins.[8][9] This technique is particularly powerful for studying the dynamics of muscle protein synthesis in response to various stimuli such as exercise and nutrition.

Principle: Following the administration of a tracer (either this compound or D₂O), the enrichment of deuterated alanine is measured in the precursor pool (e.g., plasma free amino acids) and in the product pool (e.g., protein-bound alanine) over time. The rate of increase of deuterated alanine in the protein provides a direct measure of its synthesis rate.

The table below presents representative data from a study measuring muscle protein synthesis using D₂O labeling.

ConditionMyofibrillar Protein Synthesis Rate (%/day)Measurement PeriodReference
Non-exercised Leg 1.45 ± 0.100-2 days[8]
Exercised Leg 1.97 ± 0.130-2 days[8]
Non-exercised Leg 1.35 ± 0.070-8 days[8]
Exercised Leg 1.79 ± 0.120-8 days[8]
Probing Enzyme Mechanisms through Kinetic Isotope Effects

The substitution of hydrogen with deuterium can alter the rate of chemical reactions in which the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme reaction mechanisms.[10] By comparing the reaction kinetics of an enzyme with alanine and this compound as substrates, researchers can gain insights into the transition state of the reaction and the mechanism of bond cleavage.[1][11] For example, studies on alanine racemase have utilized deuterated alanine to investigate the proton transfer steps in its catalytic mechanism.[12]

Principle: The rates of the enzymatic reaction with the non-labeled and deuterated substrates are measured under identical conditions. A KIE greater than 1 indicates that the C-H bond is broken in or before the rate-limiting step of the reaction. The magnitude of the KIE can provide further details about the geometry of the transition state.

The following table summarizes kinetic isotope effects observed for alanine racemase.

ParameterIsotope Effect (kH/kD)DirectionReference
Intrinsic Primary KIE (Cα-H abstraction) 1.57 ± 0.05D → L[11]
Intrinsic Primary KIE (Cα-H abstraction) 1.66 ± 0.09L → D[11]
Heavy Enzyme KIE on kcat/KM (protiated alanine) ~1.3L- and D-alanine[1]
Heavy Enzyme KIE on kcat/KM (deuterated alanine) ~3L- and D-alanine[1]
Applications in Drug Development and Pharmacokinetics

Deuteration of drug candidates is an emerging strategy to improve their pharmacokinetic profiles. Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism, leading to increased drug exposure and potentially improved efficacy and safety.[13][14] While this compound itself is not a therapeutic agent, it can be incorporated into drug molecules or used in preclinical studies to understand the effects of deuteration on the absorption, distribution, metabolism, and excretion (ADME) of amino acid-based drugs or drugs with alanine moieties.

Detailed Experimental Protocols

Protocol for Quantification of Alanine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis of alanine in human plasma. Specific parameters may need to be optimized for different instrumentation.

Materials:

  • This compound

  • Human plasma (EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • ACQUITY UPLC HSS T3 column (or equivalent)

Procedure:

  • Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 0.1% formic acid in water.

  • Preparation of Working Internal Standard Solution: Dilute the stock solution to a final concentration of 10 µg/mL with 50% methanol in water.

  • Sample Preparation: a. To 50 µL of plasma sample, standard, or quality control, add 150 µL of the working internal standard solution in methanol to precipitate proteins. b. Vortex mix for 30 seconds. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 96% mobile phase A, 4% mobile phase B).

  • LC-MS/MS Analysis:

    • LC System: ACQUITY UPLC I-Class (or equivalent)

    • Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Maintain 4% B for 0.5 min; increase to 10% B at 2.5 min; increase to 28% B at 5 min; increase to 95% B at 5.1 min; hold until 6.1 min; return to 4% B at 6.2 min and re-equilibrate for 1.3 min.

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 2 µL

    • MS System: Xevo TQ-S micro (or equivalent)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Alanine: Precursor ion > Product ion (specific m/z values to be optimized)

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Protocol for Measuring Muscle Protein Synthesis using D₂O Labeling

This protocol is adapted from studies measuring fractional synthesis rates of muscle proteins in humans.[8][15]

Materials:

  • Deuterium oxide (D₂O, 70 atom %)

  • Saliva collection tubes

  • Equipment for muscle biopsy

  • GC-pyrolysis-IRMS or GC-MS system

Procedure:

  • Baseline Sample Collection: a. Collect a baseline saliva sample. b. Perform a baseline muscle biopsy from the vastus lateralis.

  • D₂O Administration: a. Administer an oral bolus of 150 mL of 70% D₂O. b. Collect saliva samples daily to monitor body water enrichment.

  • Subsequent Muscle Biopsies: a. Perform subsequent muscle biopsies at desired time points (e.g., 2, 4, and 8 days post-D₂O administration).

  • Sample Processing: a. Body Water Enrichment: Analyze saliva samples for D₂O enrichment using an appropriate method (e.g., isotope ratio mass spectrometry). b. Protein Extraction and Hydrolysis: i. Isolate the desired protein fraction (e.g., myofibrillar proteins) from the muscle biopsy samples. ii. Hydrolyze the protein sample to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours). c. Alanine Derivatization and Analysis: i. Derivatize the amino acids for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). ii. Analyze the derivatized samples by GC-pyrolysis-IRMS or GC-MS to determine the deuterium enrichment of protein-bound alanine.

  • Calculation of Fractional Synthesis Rate (FSR): a. Use the precursor-product model to calculate FSR: FSR (%/day) = [ (APE_protein-bound alanine) / (APE_body water × 3.7) ] × (1 / time in days) × 100 *APE = Atom Percent Excess. The factor 3.7 represents the estimated number of deuterium atoms that can be incorporated into alanine from body water.[15]

Mandatory Visualizations

Workflow for Quantitative Analysis using this compound as an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with known amount of this compound start->spike precipitate Protein Precipitation (e.g., with Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Alanine / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration of Endogenous Alanine quantify->result

Caption: Workflow for quantifying endogenous alanine using this compound as an internal standard.

Workflow for Measuring Muscle Protein Synthesis with D₂O Labeling

G cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_calculation Calculation baseline Baseline Saliva and Muscle Biopsy d2o Oral Bolus of D₂O baseline->d2o saliva_collection Daily Saliva Collection d2o->saliva_collection biopsy_collection Muscle Biopsies at Time Points d2o->biopsy_collection saliva_analysis Analysis of Saliva for Body Water Enrichment (APE_precursor) saliva_collection->saliva_analysis protein_extraction Isolation of Protein Fraction (e.g., Myofibrillar) biopsy_collection->protein_extraction fsr_calc Calculate Fractional Synthesis Rate (FSR) saliva_analysis->fsr_calc hydrolysis Protein Hydrolysis to Amino Acids protein_extraction->hydrolysis derivatization Amino Acid Derivatization (e.g., MTBSTFA) hydrolysis->derivatization ms_analysis GC-MS/IRMS Analysis for Alanine Enrichment (APE_product) derivatization->ms_analysis ms_analysis->fsr_calc result Protein Synthesis Rate (%/day) fsr_calc->result

Caption: Workflow for measuring muscle protein synthesis using deuterated water (D₂O) labeling.

Conclusion

This compound is a powerful and versatile tool in the biomedical researcher's arsenal. Its applications as an internal standard in mass spectrometry enable highly accurate and precise quantification of endogenous alanine, which is critical for metabolomics and clinical chemistry. Furthermore, its use in metabolic labeling studies, either directly or through the administration of D₂O, provides invaluable insights into the dynamic processes of protein synthesis and metabolic flux. The ability to probe enzyme mechanisms through kinetic isotope effects further expands its utility in fundamental biochemical research. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption and successful implementation of this compound in a wide range of biomedical research and drug development settings. As analytical technologies continue to advance, the applications of stable isotope-labeled compounds like this compound are poised to expand, further enhancing our understanding of biology and disease.

References

A Technical Guide to DL-Alanine-d7: Commercial Availability and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of DL-Alanine-d7, a deuterated stable isotope-labeled amino acid. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize isotopic labeling in their studies. This guide details the compound's primary applications, particularly as an internal standard in mass spectrometry-based metabolomics, and provides a representative experimental protocol for its use.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the amino acid alanine (B10760859), in which seven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule with a higher mass than its natural counterpart, while maintaining nearly identical chemical properties. This key characteristic makes it an invaluable tool in analytical chemistry, particularly for quantitative studies where precise measurement is crucial. Its primary application is as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The deuterium labeling allows for clear differentiation from the endogenous, unlabeled alanine in biological samples, enabling accurate quantification.[1]

Commercial Suppliers and Availability

This compound is commercially available from a range of specialized chemical suppliers. The purity, isotopic enrichment, and available package sizes can vary between vendors. Researchers should carefully consider their specific experimental needs when selecting a supplier. A summary of offerings from several prominent suppliers is provided in Table 1.

SupplierCatalog Number (Example)Purity/Isotopic EnrichmentAvailable Package Sizes
MedChemExpress HY-N2362S8Purity: 99.0%, Isotopic Enrichment: 98.80%[2]1 mg, 5 mg, 10 mg, 50 mg, 100 mg
Sigma-Aldrich A0387≥98% (atom % D)25 mg, 100 mg
Cambridge Isotope Laboratories, Inc. DLM-251-PK98 atom % D100 mg, 1 g
Santa Cruz Biotechnology sc-223363N/A100 mg, 500 mg, 1 g
Thermo Fisher Scientific A1565.05≥98% (atom % D)5 mg, 25 mg
Key Organics AS-88872>95%100 mg, 1 g

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current product specifications, pricing, and availability.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for the accurate quantification of alanine in complex biological matrices such as plasma, urine, and tissue extracts.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.[3][4]

Key research areas where this compound is employed include:

  • Metabolomics: To accurately measure changes in alanine levels in response to disease, drug treatment, or genetic modifications.

  • Pharmacokinetics: To trace the metabolic fate of alanine and related compounds in drug metabolism studies.[1]

  • Clinical Diagnostics: In the development of quantitative assays for amino acids as potential biomarkers for various diseases.

  • Nutritional Science: To study the absorption, distribution, metabolism, and excretion of alanine.

Experimental Protocols

The following is a representative protocol for the use of this compound as an internal standard for the quantification of alanine in a biological sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials
  • This compound (from a reputable commercial supplier)

  • Biological sample (e.g., plasma, cell lysate)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Sample Preparation
  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the biological sample (e.g., 50 µL of plasma). Immediately add a predetermined amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The internal standard should be added at the earliest stage of sample preparation to account for variability in all subsequent steps.[3]

  • Protein Precipitation: Add 4 volumes of ice-cold methanol (e.g., 240 µL) to the sample to precipitate proteins.

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS system.

LC-MS Analysis
  • Chromatographic Separation: Employ a suitable chromatography column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate mobile phase gradient.

  • Mass Spectrometry Detection: Operate the mass spectrometer in a mode suitable for quantification, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or by extracting specific ion chromatograms on a high-resolution mass spectrometer. The transitions for both unlabeled alanine and this compound would be monitored.

Visualizations

The following diagrams illustrate the general workflow for using this compound as an internal standard in a metabolomics experiment.

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS Peak Peak Integration (Alanine & this compound) LCMS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: A generalized workflow for quantitative metabolomics using this compound.

logical_relationship DLA_d7 This compound (Internal Standard) Sample_Prep Sample Preparation (Extraction, etc.) DLA_d7->Sample_Prep Alanine Endogenous Alanine (Analyte) Alanine->Sample_Prep Sample_Matrix Biological Sample Matrix Sample_Matrix->Sample_Prep LCMS_Analysis LC-MS Analysis (Ionization, Detection) Sample_Prep->LCMS_Analysis Ratio Peak Area Ratio (Alanine / this compound) LCMS_Analysis->Ratio Quantification Accurate Quantification of Alanine Ratio->Quantification

Caption: Logical relationship of this compound as an internal standard for accurate quantification.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of DL-Alanine-d7, a deuterated analogue of the amino acid alanine (B10760859). Primarily utilized as an internal standard in mass spectrometry-based quantitative analysis, its proper management is crucial for ensuring accurate experimental outcomes and maintaining a safe laboratory environment. This document outlines its physicochemical properties, detailed safety protocols, and a representative experimental workflow for its application in metabolic research.

Section 1: Physicochemical and Safety Data

This compound is a stable, non-radioactive isotopic form of DL-Alanine. While the toxicological properties of this compound have not been exhaustively investigated, the safety data for its non-deuterated counterpart, DL-Alanine, serves as a reliable proxy for handling and safety procedures. The primary difference lies in the increased molecular weight due to the replacement of seven hydrogen atoms with deuterium. This isotopic substitution does not significantly alter the chemical reactivity or the immediate health hazards associated with the compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C₃D₇NO₂Key Organics[1]
Molecular Weight 96.14 g/mol PubChem[2], Key Organics[1]
Appearance White crystalline powderSigma-Aldrich MSDS[3]
Melting Point ~300 °C (decomposes)MySkinRecipes[4], Flinn Scientific[3]
Solubility Soluble in waterFlinn Scientific[3], PubChem[3]
Odor OdorlessFlinn Scientific[3], Sigma-Aldrich MSDS[3]

Table 2: Toxicological and Hazard Data (Based on DL-Alanine)

Hazard InformationDetailsSource
Acute Toxicity No data available for this compound. DL-Alanine is not classified as acutely toxic.CDN Isotopes[5], Fisher Scientific[6]
Skin Corrosion/Irritation May cause skin irritation.CDN Isotopes[5]
Serious Eye Damage/Irritation May cause eye irritation.CDN Isotopes[5]
Respiratory/Skin Sensitization Not classified as a sensitizer.Fisher Scientific[6]
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.CDN Isotopes[5]
GHS Classification Not a hazardous substance by GHS criteria.CDN Isotopes[5]

Section 2: Safety and Handling Guidelines

Standard laboratory precautions for handling chemical reagents should be observed when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or goggles are recommended to prevent eye contact with the powder.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved respirator for dusts should be used.

Handling and Storage
  • Handling: Avoid breathing dust. Avoid contact with eyes, skin, and clothing.[7] Use in a well-ventilated area. Minimize dust generation and accumulation.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Consult a physician if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a physician if irritation persists.[5]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Experimental Protocols

This compound is predominantly used as an internal standard in quantitative mass spectrometry for the accurate measurement of alanine concentrations in biological samples. The following is a representative protocol for the analysis of alanine in plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Reagents
Sample Preparation
  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in LC-MS grade water to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Internal Standard Solution: Dilute the stock solution with a suitable solvent (e.g., 50% methanol in water) to a working concentration (e.g., 10 µg/mL).

  • Protein Precipitation: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 400 µL of the working internal standard solution in methanol.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject an aliquot of the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 or HILIC column) for chromatographic separation of alanine from other sample components. A typical mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: The eluent from the column is introduced into the mass spectrometer. Detection is performed using electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM).

  • SRM Transitions:

    • Alanine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

    • This compound (labeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

  • Quantification: The concentration of alanine in the original sample is determined by calculating the ratio of the peak area of the unlabeled alanine to the peak area of the known concentration of the this compound internal standard.

Section 4: Visualized Workflow

The following diagram illustrates the general workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike with This compound Internal Standard sample->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Alanine / Alanine-d7) peak_integration->ratio_calc quantification Quantify Alanine Concentration ratio_calc->quantification

Caption: Workflow for quantitative analysis using this compound.

This technical guide provides essential information for the safe and effective use of this compound in a research setting. Adherence to these guidelines will help ensure the integrity of experimental data and the safety of laboratory personnel.

References

Methodological & Application

Application Note: Quantitative Analysis of Alanine in Human Plasma by LC-MS/MS Using DL-Alanine-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of alanine (B10760859) in human plasma. The method utilizes DL-Alanine-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved via multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is suitable for use in clinical research, metabolomics studies, and drug development applications where accurate measurement of alanine concentrations is critical.

Introduction

Alanine is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle, which plays a crucial role in transporting nitrogen from peripheral tissues to the liver.[2][3][4] Accurate quantification of alanine in biological matrices like plasma is essential for studying metabolic disorders, monitoring nutritional status, and in various areas of biomedical research.[5] LC-MS/MS has become the preferred analytical technique for amino acid analysis due to its high sensitivity, selectivity, and the ability to use SIL-IS.[6][7] The use of a deuterated internal standard such as this compound, which has nearly identical physicochemical properties to the analyte, allows for effective compensation for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[1] This application note provides a detailed protocol for the quantification of alanine in human plasma using this compound.

Experimental Protocols

Materials and Reagents
Standard and Internal Standard Preparation
  • Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Alanine in water to prepare a 1 mg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the alanine stock solution with a 50:50 mixture of acetonitrile and water.

  • Working IS Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 10 µg/mL working IS solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[8][9]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.15% formic acid).[11]

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: Agilent 1290 Infinity II LC or equivalent

  • Column: Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm)

  • Column Temperature: 35°C[5]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in Water[11]

  • Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate and 0.15% Formic Acid[10]

  • Flow Rate: 0.6 mL/min[5]

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

Mass Spectrometry (MS):

  • System: SCIEX 4500 Triple Quadrupole or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Source Temperature: 325°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Alanine 90.1 44.1

    | this compound | 97.1 | 49.1 |

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Alanine10 - 5000>0.99510
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low304.56.2102.3
Medium5003.14.898.7
High40002.53.9101.5
Table 3: Recovery
QC LevelConcentration (ng/mL)Mean Recovery (%)
Low3092.5
Medium50095.1
High400094.3

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is precipitate Add 400 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex1 Vortex precipitate->vortex1 incubate Incubate at -20°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject 5 µL reconstitute->inject To Autosampler hilic HILIC Separation inject->hilic msms MS/MS Detection (MRM) hilic->msms quantify Quantification using Peak Area Ratios (Alanine/DL-Alanine-d7) msms->quantify alanine_metabolism cluster_glucose_alanine_cycle Glucose-Alanine Cycle cluster_bloodstream Bloodstream cluster_liver Liver glucose_muscle Glucose (Muscle) pyruvate_muscle Pyruvate (Muscle) glucose_muscle->pyruvate_muscle Glycolysis alanine_muscle Alanine (Muscle) pyruvate_muscle->alanine_muscle Alanine Aminotransferase alanine_blood Alanine alanine_muscle->alanine_blood Transport alanine_liver Alanine (Liver) alanine_blood->alanine_liver Transport pyruvate_liver Pyruvate (Liver) alanine_liver->pyruvate_liver Alanine Aminotransferase urea Urea alanine_liver->urea Urea Cycle Entry (via Glutamate) glucose_liver Glucose (Liver) pyruvate_liver->glucose_liver Gluconeogenesis glucose_liver->glucose_muscle Transport via Blood amino_group Amino Group (from Amino Acid Breakdown) amino_group->pyruvate_muscle

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of alanine (B10760859) in biological matrices using Isotope Dilution Mass Spectrometry (IDMS) with DL-Alanine-d7 as an internal standard. Two primary methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample. This "isotopic internal standard" is chemically identical to the endogenous analyte (alanine) but has a different mass due to the isotopic enrichment.

By measuring the ratio of the signal from the endogenous analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as the internal standard experiences the same sample preparation losses and ionization suppression or enhancement as the analyte. Deuterated standards like this compound are widely used for this purpose in metabolomics, clinical diagnostics, and pharmaceutical research.[1][2]

Application 1: Quantification of Alanine in Human Plasma using GC-MS

This protocol describes the quantification of alanine in human plasma using gas chromatography-mass spectrometry following a two-step derivatization procedure. This method is suitable for researchers who require high sensitivity and have access to GC-MS instrumentation.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation and Protein Precipitation:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of a 1 mg/mL stock solution of this compound in 0.1 M HCl (internal standard).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Step 1: Esterification:

    • To the dried residue, add 100 µL of 3 M HCl in n-butanol.

    • Cap the tube tightly and heat at 65°C for 15 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen at 40°C.

  • Step 2: Acylation:

    • To the dried residue, add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA).

    • Cap the tube tightly and heat at 65°C for 30 minutes.

    • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 25°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation: GC-MS Analysis

Table 1: Selected Ion Monitoring (SIM) Parameters for Alanine and this compound Derivatives

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ion (m/z)
AlanineN-pentafluoropropionyl-alanine n-butyl ester214140
This compoundN-pentafluoropropionyl-DL-alanine-d7 n-butyl ester221144

Note: The proposed m/z values are based on the predicted fragmentation of the N-pentafluoropropionyl n-butyl ester derivatives. The most abundant ion resulting from the loss of the butoxycarbonyl group ([M-101]) is typically a strong signal for amino acid derivatives.

Application 2: High-Throughput Quantification of Alanine in Human Plasma using LC-MS/MS

This protocol details a rapid and direct method for the quantification of underivatized alanine in human plasma using liquid chromatography-tandem mass spectrometry with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. This approach is ideal for high-throughput analysis in clinical research and metabolomics studies.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 10 µL of a 1 mg/mL stock solution of this compound in 0.1 M HCl (internal standard).

  • Add 200 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: LC-MS/MS Analysis

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Underivatized Alanine and this compound

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
Alanine90.144.115
This compound97.149.115

Table 3: Representative Quantitative Data for Alanine in Human Plasma

The following table presents representative data for the concentration of alanine in human plasma samples from healthy individuals and a patient with a hypothetical metabolic disorder characterized by elevated alanine levels. This data is illustrative and based on typical physiological ranges.[3][4][5]

Sample IDSample TypeAlanine Concentration (µmol/L)% RSD (n=3)
Control 1Healthy Human Plasma3522.1
Control 2Healthy Human Plasma4151.8
Control 3Healthy Human Plasma3882.5
Patient 1Patient Plasma8971.5

Mandatory Visualizations

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of this compound Sample->Add_IS Spiking Protein_Precip Protein Precipitation Add_IS->Protein_Precip Extract Extraction of Analytes Protein_Precip->Extract Derivatization Derivatization (for GC-MS) Extract->Derivatization Optional LC_MS LC-MS/MS Analysis Extract->LC_MS Direct Injection GC_MS GC-MS Analysis Derivatization->GC_MS Measure_Ratio Measure Peak Area Ratio (Alanine / this compound) GC_MS->Measure_Ratio LC_MS->Measure_Ratio Calibration Quantify using Calibration Curve Measure_Ratio->Calibration Final_Conc Determine Alanine Concentration Calibration->Final_Conc

Caption: Isotope Dilution Mass Spectrometry Workflow.

GCMS_Derivatization_Pathway Alanine Alanine / this compound Ester n-Butyl Ester Derivative Alanine->Ester + 3M HCl in n-Butanol (65°C, 15 min) PFP_Ester N-Pentafluoropropionyl n-Butyl Ester Derivative Ester->PFP_Ester + PFPA in Ethyl Acetate (65°C, 30 min)

Caption: GC-MS Derivatization Pathway for Alanine.

References

Application Notes and Protocols for Cell Culture Media Preparation with DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundance. This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. DL-Alanine-d7, a deuterated form of the non-essential amino acid alanine (B10760859), serves as an effective "heavy" label for these studies. By replacing standard ("light") DL-Alanine with this compound in the culture medium, researchers can differentiate between protein populations from different experimental conditions using mass spectrometry.

These application notes provide a comprehensive guide to the preparation of cell culture media containing this compound for use in SILAC experiments. Detailed protocols for media preparation, cell culture, sample processing, and analysis are included to ensure robust and reproducible results. The primary applications of this technique include studying protein expression, protein turnover, and post-translational modifications in response to various stimuli, making it an invaluable tool in drug discovery and development.

Core Principles

The fundamental principle of using this compound in cell culture is to create two distinct cell populations that are isotopically distinguishable by a mass spectrometer. One population is cultured in "light" medium containing the natural, unlabeled DL-Alanine, while the other is cultured in "heavy" medium containing this compound. After a sufficient number of cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the cells grown in the "heavy" medium.[1][2][3] The two cell populations can then be subjected to different experimental conditions, combined, and the relative abundance of proteins can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.

Data Presentation

Table 1: Recommended Concentrations for DL-Alanine and this compound in Culture Media
ComponentMolecular Weight ( g/mol )Recommended Stock ConcentrationFinal Concentration in Medium
DL-Alanine (Light)89.098.91 g/L in sterile PBS89.1 mg/L (1 mM)
This compound (Heavy)96.149.61 g/L in sterile PBS96.1 mg/L (1 mM)

Note: The final concentration is based on the typical concentration of alanine in standard media like DMEM. This concentration may be optimized for specific cell lines and experimental conditions.

Table 2: Typical Cell Culture Parameters for Complete Labeling
ParameterRecommendation
Base MediumAlanine-free RPMI-1640 or DMEM
Serum10% Dialyzed Fetal Bovine Serum (dFBS)
Cell PassagesMinimum of 5-6 cell doublings for >95% incorporation
Cell ConfluencyMaintain between 30-90% to ensure active growth

Experimental Protocols

Protocol 1: Preparation of "Light" and "Heavy" SILAC Media

Materials:

  • Alanine-free RPMI-1640 or DMEM powder

  • Cell culture grade water

  • DL-Alanine

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100x)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 0.22 µm sterile filter units

Procedure:

  • Prepare Alanine-free Base Medium:

    • Dissolve the alanine-free RPMI-1640 or DMEM powder in cell culture grade water according to the manufacturer's instructions.

    • Sterile filter the reconstituted medium using a 0.22 µm filter unit.

  • Prepare Amino Acid Stock Solutions (1000x):

    • Light Alanine Stock: Dissolve 8.91 g of DL-Alanine in 1 L of sterile PBS to achieve a concentration of 8.91 g/L (100 mM).

    • Heavy Alanine Stock: Dissolve 9.61 g of this compound in 1 L of sterile PBS to achieve a concentration of 9.61 g/L (100 mM).

    • Sterile filter both stock solutions through a 0.22 µm syringe filter and store in aliquots at -20°C.[2]

  • Prepare Complete "Light" Medium:

    • To 445 mL of the sterile alanine-free base medium, add:

      • 50 mL of dialyzed Fetal Bovine Serum (10% final concentration).

      • 5 mL of 100x Penicillin-Streptomycin solution.

      • 500 µL of the "Light" Alanine stock solution.

    • Mix gently and sterile filter the complete medium if desired.

  • Prepare Complete "Heavy" Medium:

    • To 445 mL of the sterile alanine-free base medium, add:

      • 50 mL of dialyzed Fetal Bovine Serum (10% final concentration).

      • 5 mL of 100x Penicillin-Streptomycin solution.

      • 500 µL of the "Heavy" Alanine-d7 stock solution.

    • Mix gently and sterile filter the complete medium if desired.

Protocol 2: Cell Culture and Labeling

Procedure:

  • Cell Adaptation:

    • Culture the chosen cell line in the complete "light" medium for at least two passages to adapt them to the custom medium.

    • Monitor cell morphology and growth rate to ensure they are not adversely affected by the medium.

  • Labeling:

    • Split the adapted cell culture into two separate flasks.

    • Continue to culture one flask in the "light" medium.

    • Culture the second flask in the "heavy" medium.

    • Passage the cells for a minimum of five to six doublings to ensure complete incorporation of the this compound.[3] The labeling efficiency can be checked by mass spectrometry analysis of a small cell sample.

Protocol 3: Cell Viability Assay (MTT Assay)

Procedure:

  • Seed cells from both the "light" and "heavy" cultures into a 96-well plate at a desired density and allow them to adhere overnight.

  • The following day, remove the medium and add 100 µL of fresh "light" or "heavy" medium to the respective wells.

  • Incubate for the desired experimental duration.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 4: Protein Extraction, Digestion, and Mass Spectrometry Analysis

Procedure:

  • Cell Lysis:

    • After experimental treatment, wash the "light" and "heavy" labeled cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Protein Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

    • Digest the protein mixture into peptides using trypsin overnight at 37°C.[6][7]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

    • It is important to note that deuterated peptides may elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography.[8]

  • Data Analysis:

    • Use a software package such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs.

    • The software will calculate the ratio of heavy to light peak intensities for each peptide, and the protein ratio is determined from the median of the peptide ratios.

Application Example: Investigating the mTOR Signaling Pathway

Alanine metabolism is closely linked to the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9][10][11] this compound labeling can be used to quantitatively assess changes in the proteome in response to mTOR inhibition.

mTOR_Signaling_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Growth Factors Growth Factors Rheb Rheb Growth Factors->Rheb Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Autophagy mTORC1->Autophagy | Rheb->mTORC1

Caption: The mTOR signaling pathway integrates signals from amino acids and growth factors to regulate key cellular processes.

Experimental Workflow

SILAC_Workflow cluster_culture Cell Culture cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis Light Culture Cells in 'Light' Medium (DL-Alanine) Control Control Light Culture->Control Heavy Culture Cells in 'Heavy' Medium (this compound) Treatment Treatment Heavy Culture->Treatment Combine Lysates Combine Lysates Control->Combine Lysates Treatment->Combine Lysates Protein Digestion Protein Digestion Combine Lysates->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: The experimental workflow for a SILAC experiment using this compound.

References

Application Notes and Protocols for the Sample Preparation of DL-Alanine-d7 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the extraction of DL-Alanine-d7, a stable isotope-labeled amino acid, from plasma samples. The accurate quantification of deuterated amino acids like this compound is crucial in various research and clinical applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for the measurement of their endogenous counterparts. The choice of sample preparation technique is critical to ensure high recovery, minimize matrix effects, and achieve the necessary sensitivity and reproducibility for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol, a visual workflow diagram, and a summary of expected performance characteristics to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis. It involves the addition of a precipitating agent, such as an organic solvent or an acid, to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated by centrifugation for subsequent analysis.

Experimental Protocol: Protein Precipitation with Acetonitrile (B52724)

Materials and Reagents:

  • Plasma samples containing this compound

  • Acetonitrile (ACN), HPLC grade, chilled to -20°C

  • Internal Standard (IS) solution (if applicable, e.g., a different deuterated amino acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge (capable of >14,000 x g)

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • (Optional) Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard (Optional) start->add_is add_acn Add Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex Mix add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For polar analytes like alanine, a polar organic solvent is often used to extract the analyte from the aqueous plasma matrix after protein precipitation.

Experimental Protocol: Liquid-Liquid Extraction

Materials and Reagents:

  • Plasma samples containing this compound

  • Methanol (B129727) (MeOH), HPLC grade

  • Chloroform (B151607), HPLC grade

  • Deionized water

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solvent (e.g., initial mobile phase for LC)

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice and vortex to homogenize.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • (Optional) Add 10 µL of the internal standard solution.

  • Add 400 µL of cold methanol and vortex for 1 minute to precipitate proteins.[1]

  • Add 100 µL of chloroform to the mixture and vortex for 30 seconds.[1]

  • Add 300 µL of deionized water and vortex for another 30 seconds.[1]

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.[1]

  • Two distinct phases will be visible: an upper aqueous/methanol phase containing polar metabolites and a lower chloroform phase with lipids.

  • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

  • Evaporate the collected aqueous phase to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (Optional) start->add_is add_solvents Add Methanol, Chloroform, and Water add_is->add_solvents vortex Vortex Mix add_solvents->vortex centrifuge Centrifuge (14,000 x g, 5 min, 4°C) vortex->centrifuge collect_aqueous Collect Upper Aqueous Phase centrifuge->collect_aqueous evaporate Evaporate to Dryness collect_aqueous->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the sample matrix. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. For a polar and zwitterionic compound like alanine, a mixed-mode cation exchange (MCX) SPE is often effective.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

Materials and Reagents:

  • Plasma samples containing this compound

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Formic acid (or another acid to adjust pH)

  • Ammonium (B1175870) hydroxide (B78521) (or another base for elution)

  • Internal Standard (IS) solution

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

  • Evaporator

  • Reconstitution solvent

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a tube.

    • (Optional) Add 10 µL of IS.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex and centrifuge at 3,000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the MCX cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a low flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.[2]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Transfer to an autosampler vial for analysis.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution start Start: Plasma Sample add_acid Add Acidic Solution (Protein Precipitation & pH adjustment) start->add_acid centrifuge Centrifuge add_acid->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition Cartridge (Methanol & Water) condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (Ammoniated Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Comparative Data Summary

The selection of a sample preparation method depends on the specific requirements of the assay, such as the desired level of cleanliness, recovery, throughput, and the available instrumentation. The following tables summarize the quantitative performance and qualitative characteristics of the three described methods for the analysis of small polar analytes like this compound in plasma.

Table 1: Quantitative Performance Comparison
ParameterProtein Precipitation (ACN)Liquid-Liquid ExtractionSolid-Phase Extraction (MCX)
Analyte Recovery >80%[3]80-110% (analyte dependent)>90%
Matrix Effect Can be significant, may require dilution[4]Moderate, generally cleaner than PPTMinimal, provides cleanest extracts
Reproducibility (%RSD) <15%<15%<10%
Limit of Quantification Method-dependent, may be higher due to matrixGenerally goodLowest, due to cleaner extract and potential for concentration
Table 2: Qualitative Characteristics Comparison
FeatureProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Selectivity LowModerateHigh
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Development SimpleModerateComplex
Automation Potential HighModerateHigh
Advantages Fast, simple, inexpensive, high throughputGood for removing phospholipids, cleaner than PPTHighly selective, cleanest extracts, high recovery, can concentrate analyte
Disadvantages High matrix effects, potential for analyte co-precipitation, sample dilutionMore steps than PPT, requires solvent evaporation, potential for emulsionsMore complex and time-consuming, higher cost, requires method development

Conclusion

The choice of sample preparation technique for this compound in plasma is a critical consideration that impacts the quality and reliability of analytical results.

  • Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening when matrix effects can be managed.

  • Liquid-Liquid Extraction offers a cleaner extract than PPT by removing lipids and other non-polar interferences, making it a good balance between cleanliness and complexity.

  • Solid-Phase Extraction , particularly with a mixed-mode sorbent, provides the cleanest extracts with the highest recovery and minimal matrix effects, making it the preferred method for assays requiring the highest sensitivity and accuracy.

The protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for the robust and accurate quantification of this compound in plasma. Method validation should always be performed to ensure the chosen protocol meets the specific requirements of the intended application.

References

Application Notes and Protocols for GC-MS Analysis of DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of DL-Alanine-d7 for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The choice of derivatization method is critical for ensuring the volatility and thermal stability of amino acids, thereby enabling their separation and detection by GC-MS.

Introduction to Derivatization for Amino Acid Analysis

Amino acids, including this compound, are polar, non-volatile compounds due to their zwitterionic nature at physiological pH. Direct analysis by GC-MS is not feasible as they would decompose at the high temperatures of the GC inlet and column.[1] Derivatization is a chemical modification process that converts the polar functional groups (amino and carboxyl groups) into less polar and more volatile derivatives.[2] This process replaces active hydrogens on these functional groups with nonpolar moieties, improving chromatographic behavior and detection. Common derivatization strategies include silylation, acylation, esterification, or a combination of these methods.[2][3]

Overview of Common Derivatization Methods

Several derivatization reagents and methods are suitable for the analysis of amino acids like this compound. The primary methods covered in these notes are:

  • Silylation: This is a common technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2]

    • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms stable TBDMS derivatives that are less sensitive to moisture compared to TMS derivatives.[2]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A widely used reagent that produces volatile TMS derivatives. Its by-products are also highly volatile and typically do not interfere with the chromatogram.[1][4]

  • Two-Step Esterification and Acylation: This is a robust method that involves two sequential reactions.

    • Esterification: The carboxyl group is first converted to an ester, typically a methyl ester, by reaction with an acidic alcohol solution (e.g., methanolic HCl).[3]

    • Acylation: The amino group is then acylated using a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA).[5] This two-step process yields stable and volatile derivatives suitable for GC-MS analysis.[3]

  • Chloroformate Reaction: Alkyl chloroformates, such as propyl chloroformate, react with both the amino and carboxyl groups of amino acids in a single step in an aqueous medium.[6][7] This method is rapid and can be automated.[6]

Quantitative Data Summary

The following table summarizes key quantitative performance parameters for different derivatization methods applicable to the analysis of alanine. It is important to note that performance can vary based on the specific analytical instrumentation and matrix effects.

Derivatization MethodReagent(s)Typical DerivativeLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Silylation MTBSTFATBDMS-Alanine-->0.99Forms stable derivatives, less moisture sensitive than TMS derivatives.Longer reaction times may be needed for complete derivatization.
Silylation MSTFATMS-Alanine10-90 ng/mL[8]80-500 ng/mL[8]0.938 - 0.999[8]Volatile by-products do not interfere with chromatogram.[4]Derivatives can be sensitive to moisture.
Two-Step Methanolic HCl & PFPAN-PFP-Alanine methyl ester---Produces very stable derivatives.[3]Two-step process is more time-consuming.
Chloroformate Propyl ChloroformateN(O,S)-propoxycarbonyl-alanine propyl ester3.2-446 nM (for D-AAs)[5]0.031-1.95 µM (for D-AAs)[5]-Rapid, one-step reaction in aqueous solution, automatable.[6][7]Can be exothermic and may require pH control.[5]

Experimental Protocols

Protocol 1: Silylation with MTBSTFA

This protocol describes the formation of TBDMS derivatives of this compound.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 0.1 N Hydrochloric Acid (HCl)

  • Sodium bicarbonate

  • Reacti-Vials™ or other suitable reaction vials

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in 0.1 N HCl.

    • Aliquot a known volume (e.g., 50 µL) of the standard or sample solution into a reaction vial.

    • Dry the sample completely under a gentle stream of nitrogen. It is crucial to remove all moisture as it can interfere with the silylation reaction.[9]

  • Derivatization:

    • Add 100 µL of acetonitrile to the dried residue.

    • Add 100 µL of MTBSTFA to the vial.

    • Cap the vial tightly and vortex briefly to ensure mixing.

    • Heat the mixture at 100 °C for 4 hours. Optimization of reaction time and temperature may be necessary for different sample matrices.

  • Neutralization and Analysis:

    • After cooling to room temperature, neutralize the sample with sodium bicarbonate.

    • The sample is now ready for injection into the GC-MS.

GC-MS Conditions (Example):

  • Column: SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) or equivalent

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 310 °C at 10 °C/min and held for 10 minutes.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 250 °C

  • MS Quadrupole Temperature: 150 °C

  • Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goal.

Protocol 2: Two-Step Esterification and Acylation

This protocol details the formation of N-pentafluoropropionyl (PFP) methyl ester derivatives.

Materials:

  • This compound standard or sample

  • 2 M HCl in Methanol (Methanolic HCl)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297) (EA)

  • Toluene

  • Reaction vials

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Esterification:

    • Dry an aliquot of the this compound sample in a reaction vial under a stream of nitrogen.[3]

    • Add 100 µL of 2 M Methanolic HCl to the dried residue.[3]

    • Seal the vial tightly and heat at 80 °C for 60 minutes.[3]

    • Cool the vial to room temperature and evaporate the solvent and reagents to dryness under nitrogen.

  • Acylation:

    • To the dried methyl ester, add 100 µL of a freshly prepared solution of PFPA in ethyl acetate (e.g., 1:4 v/v).

    • Seal the vial and heat at 65 °C for 30 minutes.

    • Cool the vial to room temperature.

  • Extraction and Analysis:

    • Evaporate the reagents to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of toluene.

    • The sample is ready for GC-MS analysis.

GC-MS Conditions (Example):

  • Column: DB-5MS or equivalent (30 m x 0.25 mm I.D. x 0.25 µm)

  • Injector Temperature: 280 °C

  • Oven Program: Initial temperature of 40 °C held for 0.5 minutes, ramped to 210 °C at 15 °C/min, then to 320 °C at 35 °C/min.[3]

  • Carrier Gas: Helium at 1.0 mL/min

  • MS Ion Source Temperature: 250 °C

  • Interface Temperature: 300 °C

  • Mode: SIM or full scan.

Visualizations

Derivatization_Workflow_Silylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Dry Sample (Nitrogen Evaporation) start->dry add_reagents Add ACN and MTBSTFA dry->add_reagents heat Heat at 100°C for 4h add_reagents->heat neutralize Neutralize with Sodium Bicarbonate heat->neutralize gcms GC-MS Analysis neutralize->gcms Derivatization_Workflow_Two_Step cluster_prep Sample Preparation cluster_ester Esterification cluster_acyl Acylation cluster_analysis Analysis start This compound Sample dry1 Dry Sample start->dry1 add_ester Add 2M Methanolic HCl dry1->add_ester heat1 Heat at 80°C for 60 min add_ester->heat1 dry2 Dry Sample heat1->dry2 add_acyl Add PFPA in Ethyl Acetate dry2->add_acyl heat2 Heat at 65°C for 30 min add_acyl->heat2 dry3 Dry Sample heat2->dry3 reconstitute Reconstitute in Toluene dry3->reconstitute gcms GC-MS Analysis reconstitute->gcms

References

Unraveling Protein Dynamics: Applications of DL-Alanine-d7 in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dynamic nature of the proteome, characterized by the continuous synthesis and degradation of proteins, is fundamental to cellular homeostasis, adaptation, and signaling. Understanding the rates of protein turnover is crucial for researchers in basic science and drug development to elucidate disease mechanisms and assess therapeutic interventions. Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for quantifying protein turnover rates. Among the various stable isotope-labeled amino acids, DL-Alanine-d7, a deuterated form of alanine (B10760859), offers a versatile and effective tool for these studies. This document provides detailed application notes and protocols for the use of this compound in protein turnover research, targeting researchers, scientists, and drug development professionals.

Application Notes

Principle of this compound Labeling in Protein Turnover Studies

The core principle behind using this compound for protein turnover studies lies in its metabolic incorporation into newly synthesized proteins. This compound, containing seven deuterium (B1214612) atoms in place of hydrogen, is introduced into a biological system, such as cell culture or an in vivo model. As new proteins are synthesized, the cellular machinery utilizes the labeled alanine along with its unlabeled counterpart. This results in a population of newly synthesized proteins that are "heavier" than the pre-existing proteins.

By tracking the rate of incorporation of this compound into specific proteins over time using mass spectrometry, researchers can calculate the fractional synthesis rate (FSR) of those proteins. Conversely, by monitoring the decay of the unlabeled protein population in a pulse-chase experiment, the degradation rate can be determined. Together, these measurements provide a comprehensive picture of protein turnover dynamics.

Advantages of Using this compound
  • Metabolic Proximity: Alanine is a non-essential amino acid central to metabolism, ensuring its efficient uptake and incorporation into a wide range of proteins across various cell types and tissues.

  • High Isotopic Enrichment: The presence of seven deuterium atoms provides a significant mass shift, facilitating clear differentiation between labeled and unlabeled peptides in mass spectrometry analysis.

  • Versatility: this compound can be used in a variety of experimental setups, including in vitro cell culture (similar to SILAC) and in vivo studies in animal models.

  • Non-Radioactive: As a stable isotope, this compound is non-radioactive, ensuring safety in handling and disposal without the need for specialized facilities.

Key Applications
  • Quantification of Protein Synthesis Rates: Determining the rate at which new proteins are synthesized in response to various stimuli, such as growth factors, hormones, or drug treatments.

  • Measurement of Protein Degradation Rates: Assessing the rate of protein breakdown, which is crucial for understanding cellular quality control mechanisms and the pathogenesis of diseases associated with protein aggregation.

  • Drug Discovery and Development: Evaluating the effect of drug candidates on the turnover of specific target proteins or entire proteomes.

  • Disease Research: Investigating alterations in protein turnover in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

  • Physiological Studies: Studying the impact of exercise, diet, and aging on protein metabolism in different tissues.[1]

Experimental Protocols

In Vitro Protein Turnover Measurement in Cell Culture (Pulse-Chase SILAC-like approach)

This protocol outlines a general procedure for measuring protein turnover rates in cultured cells using this compound.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Alanine-free cell culture medium

  • This compound

  • Unlabeled L-Alanine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein reduction, alkylation, and tryptic digestion (DTT, iodoacetamide, trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

  • Cell Culture and Labeling (Pulse):

    • Culture cells in standard medium to the desired confluency.

    • Prepare "heavy" labeling medium by supplementing alanine-free medium with this compound and dFBS. The final concentration of this compound should be similar to the normal physiological concentration of alanine.

    • Remove the standard medium, wash the cells once with PBS, and add the "heavy" labeling medium.

    • Incubate the cells in the "heavy" medium for a period sufficient to allow for significant incorporation of the labeled amino acid. This "pulse" duration will depend on the expected turnover rate of the proteins of interest and should be optimized.

  • Chase Period:

    • After the labeling period, remove the "heavy" medium.

    • Wash the cells twice with PBS to remove any residual labeled amino acid.

    • Add "light" chase medium, which is alanine-free medium supplemented with a high concentration of unlabeled L-Alanine and dFBS. The excess unlabeled alanine helps to quickly dilute the intracellular pool of this compound.

    • Collect cell samples at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the decay of the labeled protein population.

  • Sample Preparation for Mass Spectrometry:

    • At each time point, wash the collected cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate.

    • Take an equal amount of protein from each time point for further processing.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify both the labeled ("heavy") and unlabeled ("light") forms of alanine-containing peptides.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the peak intensities of the heavy and light peptide pairs.

    • For each protein, calculate the ratio of the heavy to total (heavy + light) peptide intensity at each time point.

    • Determine the protein degradation rate constant (k_deg) by fitting the decay of the heavy/total ratio over time to a first-order exponential decay curve.

    • Calculate the protein half-life (t_1/2) using the formula: t_1/2 = ln(2) / k_deg.

Data Presentation

The quantitative data from protein turnover experiments using this compound can be effectively summarized in tables to facilitate comparison between different conditions or proteins.

Table 1: Fractional Synthesis Rates (FSR) of Hepatic Proteins in Control and Stressed HepG2 Cells.

ProteinGeneFSR (%/hr) - ControlFSR (%/hr) - Thapsigargin-treatedFold Change
AlbuminALB0.98 ± 0.040.65 ± 0.05-0.34
Alpha-1-antitrypsinSERPINA11.12 ± 0.060.71 ± 0.07-0.37
Fibrinogen alpha chainFGA1.05 ± 0.050.68 ± 0.06-0.35
HaptoglobinHP0.95 ± 0.040.62 ± 0.05-0.35

Data is hypothetical and for illustrative purposes, based on principles from studies on hepatic protein synthesis under ER stress.[2][3][4]

Table 2: Half-lives of Myofibrillar Proteins in a Muscle Cell Line.

ProteinGeneHalf-life (hours) - BasalHalf-life (hours) - Stimulated
Myosin-7MYH7120 ± 8150 ± 10
Actin, alpha skeletal muscle 1ACTA195 ± 6110 ± 7
Troponin T, fast skeletal typeTNNT372 ± 585 ± 6
Tropomyosin 1TPM188 ± 7100 ± 8

Data is hypothetical and for illustrative purposes, representing typical turnover rates of structural muscle proteins.

Visualization of Key Pathways and Workflows

Signaling Pathways Regulating Protein Turnover

Protein turnover is tightly regulated by complex signaling networks. The mTOR pathway is a central regulator of protein synthesis, while the ubiquitin-proteasome system is the primary pathway for the degradation of most intracellular proteins.

mTOR_Pathway Growth_Factors Growth Factors Insulin, Amino Acids Receptor Receptor Tyrosine Kinase / Insulin Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibition Rheb Rheb-GTP TSC1_2->Rheb inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis

Caption: The mTOR signaling pathway, a key regulator of protein synthesis.

Ubiquitin_Proteasome_Pathway Target_Protein Target Protein E3 E3 (Ub ligase) Target_Protein->E3 Ubiquitin Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ubiquitin->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Protein Turnover Analysis

The overall workflow for a protein turnover study using this compound involves several key stages, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Labeling Metabolic Labeling with this compound Harvest Cell/Tissue Harvest at Time Points Labeling->Harvest Lysis Lysis and Protein Extraction Harvest->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Reduction, Alkylation, and Tryptic Digestion Quantification->Digestion Cleanup Peptide Cleanup (e.g., C18 desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Identification Peptide/Protein Identification LCMS->Identification Quantification_MS Quantification of Heavy/Light Peptides Identification->Quantification_MS Turnover_Calc Turnover Rate Calculation Quantification_MS->Turnover_Calc Interpretation Biological Interpretation Turnover_Calc->Interpretation

Caption: General experimental workflow for protein turnover analysis.

Conclusion

This compound serves as a valuable tool for the quantitative analysis of protein turnover. The methodologies described in these application notes and protocols provide a framework for researchers to design and execute experiments aimed at understanding the complex dynamics of the proteome. By carefully implementing these techniques and leveraging the power of mass spectrometry, scientists can gain deeper insights into the regulation of protein synthesis and degradation in health and disease, ultimately contributing to the development of new therapeutic strategies.

References

Application Notes and Protocols for Quantitative NMR Spectroscopy Using DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances.[1][2][3] The principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. By using a certified internal standard, accurate and precise quantification of an analyte can be achieved without the need for a calibration curve for the analyte itself.[1][2]

This document provides detailed application notes and experimental protocols for the use of DL-Alanine-d7 as an internal standard in ¹H qNMR for the quantification of small molecules, including active pharmaceutical ingredients (APIs), metabolites, and other organic compounds.

Advantages of this compound as a qNMR Internal Standard:

  • Simplified Spectrum: As a deuterated molecule, this compound exhibits a significantly simplified ¹H NMR spectrum, with only residual, non-deuterated signals appearing. This minimizes the potential for signal overlap with the analyte.[1]

  • Chemical Inertness: Alanine is a stable amino acid that is generally chemically inert and unlikely to react with a wide range of analytes.

  • Solubility: DL-Alanine is soluble in aqueous solutions (D₂O) and some polar organic solvents, making it suitable for a variety of sample matrices.

  • Strategic Signal Position: The residual proton signal of this compound is expected to appear in the aliphatic region of the ¹H NMR spectrum, which is often less crowded, reducing the likelihood of signal overlap.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a qNMR method using this compound as an internal standard. It is important to note that these values are illustrative and the specific performance of the method, including Limit of Detection (LOD) and Limit of Quantification (LOQ), must be experimentally determined and validated for each specific analyte, sample matrix, and NMR instrument.[3]

Table 1: Method Validation Parameters

ParameterTarget SpecificationTypical Performance
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (RSD%) < 2.0%< 1.0%
Specificity No interference at the chemical shift of the analyte and standardBaseline resolution of analyte and standard signals
LOD To be determinedAnalyte and instrument dependent
LOQ To be determinedAnalyte and instrument dependent

Table 2: Analyte Quantification Example (Hypothetical)

AnalyteSample Concentration (mM)Measured Concentration (mM)Recovery (%)RSD% (n=6)
Compound X 1.000.9999.00.8
5.005.04100.80.5
10.0010.12101.20.4

Experimental Protocols

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.[2] This protocol describes the preparation of a sample for qNMR analysis using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (certified reference material)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • High-precision analytical balance (at least 5 decimal places)

  • Vortex mixer

  • 5 mm NMR tubes

Procedure:

  • Weighing:

    • Accurately weigh a specific amount of the analyte into a clean, dry vial.

    • Accurately weigh a specific amount of this compound into the same vial. The molar ratio of the internal standard to the analyte should ideally be between 0.5 and 2.

  • Dissolution:

    • Add a precise volume (typically 0.6 - 0.7 mL) of the chosen deuterated solvent to the vial.

    • Vortex the vial until both the analyte and this compound are completely dissolved.

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring ¹H qNMR spectra. These parameters should be optimized for the specific instrument and sample.

Instrument: 400 MHz (or higher) NMR spectrometer

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is recommended.

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Angle 30° or 90°A 30° pulse angle allows for a shorter relaxation delay, while a 90° pulse provides maximum signal intensity.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing signal (analyte or standard)Ensures complete relaxation of all relevant signals for accurate integration.
Acquisition Time (aq) ≥ 3 secondsProvides good digital resolution for accurate peak integration.
Number of Scans (ns) ≥ 16 (adjust for desired signal-to-noise)A signal-to-noise ratio of at least 150:1 is recommended for the signals of interest.
Spectral Width (sw) Sufficient to cover all signals of interestTypically 12-16 ppm for ¹H NMR.
Temperature Stable and controlled (e.g., 298 K)Maintains consistent chemical shifts and minimizes temperature-dependent effects.
Data Processing and Quantification

Processing Steps:

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration:

    • Integrate the well-resolved signal of the analyte and the residual proton signal of this compound. The expected chemical shift for the residual α-proton of this compound in D₂O is approximately 3.78 ppm, and the methyl protons at approximately 1.48 ppm.[4][5] The exact chemical shift can vary depending on the solvent and pH.

    • The integration range should cover at least 20 times the full width at half maximum (FWHM) of the peak.

Quantification Formula:

The concentration of the analyte can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / manalyte) * PIS

Where:

  • Canalyte : Concentration of the analyte

  • Ianalyte : Integral of the analyte signal

  • Nanalyte : Number of protons contributing to the analyte signal

  • IIS : Integral of the this compound residual proton signal

  • NIS : Number of protons contributing to the this compound residual signal

  • MWanalyte : Molecular weight of the analyte

  • MWIS : Molecular weight of this compound

  • manalyte : Mass of the analyte

  • mIS : Mass of this compound

  • PIS : Purity of the this compound internal standard

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification weigh_analyte Weigh Analyte weigh_standard Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition (¹H NMR) transfer->acquisition processing Data Processing acquisition->processing integration Signal Integration processing->integration calculation Calculate Analyte Concentration integration->calculation

Caption: Experimental workflow for qNMR using this compound.

logical_relationship A Accurate Mass Measurement F Accurate Quantification A->F B Certified Purity of Standard B->F C Complete Solubilization C->F D Optimized NMR Parameters D->F E Correct Signal Integration E->F

Caption: Key factors for accurate qNMR quantification.

signaling_pathway Analyte Analyte Signal Ratio Integral Ratio (Analyte / Standard) Analyte->Ratio Standard This compound Signal Standard->Ratio Concentration Analyte Concentration Ratio->Concentration

References

Troubleshooting & Optimization

Preventing isotopic exchange of DL-Alanine-d7 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Alanine-d7. This resource is designed to assist researchers, scientists, and drug development professionals in preventing isotopic exchange of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard in quantitative analyses.

Issue: I am observing a decrease in the signal intensity of this compound over time in my sample queue.

  • Possible Cause: Isotopic back-exchange of deuterium (B1214612) with protons from the solvent or sample matrix. This is accelerated by protic solvents, non-optimal pH, and elevated temperatures.[1][2]

  • Solution:

    • Temperature Control: Maintain samples at a low temperature (e.g., 4°C) in the autosampler to slow the rate of exchange.

    • Solvent Composition: If possible, use aprotic solvents for sample storage and dilution. If aqueous solutions are necessary, minimize the time the sample spends in the solvent before analysis.

    • pH Optimization: Ensure the pH of your sample and mobile phase is in a range that minimizes exchange. For many compounds, the rate of hydrogen-deuterium exchange is slowest around pH 2.5-3.0.[1][3][4]

Issue: The calculated concentration of my analyte is higher than expected, and I suspect interference from the internal standard.

  • Possible Cause: Back-exchange of deuterium from this compound to form the unlabeled analyte, leading to an artificially inflated analyte signal.[1]

  • Solution:

    • Stability Check: Perform an experiment to assess the stability of this compound in your sample matrix and analytical conditions. Spike the internal standard into a blank matrix and analyze it at different time points to monitor for the appearance of the unlabeled analyte signal.[3]

    • Optimize Sample Preparation: Minimize the exposure of the sample to conditions that promote exchange. This includes reducing incubation times, avoiding high temperatures, and using a pH that stabilizes the deuterium labels.[5][4]

    • Chromatographic Separation: While ideal for co-elution, if back-exchange is a significant issue and cannot be prevented, consider modifying your chromatographic method to separate the analyte from any in-situ formed unlabeled alanine (B10760859). However, this is a less desirable solution as it negates some of the benefits of using a stable isotope-labeled internal standard.

Issue: I see a small peak at the m/z of my analyte in a blank sample spiked only with this compound.

  • Possible Cause 1: Isotopic Impurity: The this compound standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.

    • Solution: Check the certificate of analysis for the isotopic purity of the standard. If the impurity level is significant, you may need to subtract the contribution of this impurity from your analyte signal or source a standard with higher isotopic purity.[6]

  • Possible Cause 2: In-source Back-Exchange: Isotopic exchange may be occurring in the mass spectrometer's ion source.

    • Solution: Optimize ion source parameters such as temperature and solvent nebulization to minimize the residence time and energy input that could promote exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, or back-exchange, is the process where deuterium atoms on a labeled compound like this compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is a concern because quantitative analysis using stable isotope-labeled internal standards relies on the mass difference between the analyte and the standard. If the standard loses its deuterium labels, it can lead to inaccurate quantification by decreasing the internal standard signal and artificially increasing the analyte signal.[1]

Q2: Are the deuterium labels on this compound stable?

A2: The deuterium labels on the carbon backbone of alanine are generally stable under typical analytical conditions. However, hydrogens on carbons adjacent to carbonyl groups can be susceptible to exchange under strongly acidic or basic conditions through enolization.[1] The stability is highly dependent on the pH, temperature, and solvent composition.[1][2]

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: To minimize the risk of isotopic exchange during storage, it is recommended to:

  • Use Aprotic Solvents: Whenever possible, dissolve and store this compound in high-purity, dry aprotic solvents such as acetonitrile (B52724) or dioxane.[5]

  • Low Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed containers.[5]

  • pH Control: If an aqueous solution is required, use a buffer with a pH that minimizes exchange (typically slightly acidic).[5]

Q4: Can the derivatization process cause isotopic exchange?

A4: Yes, some derivatization procedures can create conditions that promote isotopic exchange, especially those involving high temperatures or strongly acidic or basic reagents. It is crucial to evaluate the stability of this compound under your specific derivatization conditions. If exchange is observed, consider milder derivatization reagents or conditions.

Data Summary

The stability of the deuterium labels on this compound is influenced by several factors. The following table summarizes the key parameters and their impact on isotopic exchange.

ParameterConditionRisk of Isotopic ExchangeRecommendations
pH Strongly Acidic (<2) or Basic (>10)HighMaintain pH in the range of 2.5-7. The minimum exchange rate for many compounds is around pH 2.5-3.[1][4]
Neutral (7-8)Low to ModerateGenerally safe for short-term storage and analysis.
Temperature Elevated (>40°C)HighKeep samples and solutions cool (e.g., 4°C or on ice) throughout the sample preparation process.[3]
Room Temperature (20-25°C)Moderate (risk increases with time)Minimize the time samples are kept at room temperature.
Refrigerated/Frozen (≤4°C)LowRecommended for storage and during analytical runs.
Solvent Protic (e.g., Water, Methanol)Moderate to HighMinimize exposure time. If possible, use aprotic solvents for reconstitution and dilution.[5]
Aprotic (e.g., Acetonitrile, Dioxane)LowPreferred for long-term storage of stock solutions.[5]

Experimental Protocols

Protocol 1: Protein Precipitation for Alanine Quantification in Plasma

This protocol is designed to minimize the risk of isotopic exchange during the extraction of alanine from plasma samples.

  • Reagent Preparation:

    • Pre-chill acetonitrile to -20°C.

    • Prepare a stock solution of this compound in aprotic solvent (e.g., acetonitrile) and store at -20°C.

    • Prepare a working internal standard solution by diluting the stock solution in pre-chilled acetonitrile.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 150 µL of the cold working internal standard solution in acetonitrile.

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at 4°C for 10 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

    • Maintain the autosampler at a low temperature (e.g., 4°C).

Protocol 2: Stability Assessment of this compound in the Analytical Matrix

This protocol allows you to evaluate the stability of your deuterated internal standard under your specific experimental conditions.

  • Sample Preparation:

    • Prepare two sets of quality control (QC) samples by spiking a known concentration of this compound into a blank matrix (e.g., plasma).

    • Set A (Time Zero): Immediately process these samples according to your established analytical method and analyze them.

    • Set B (Test Condition): Subject these samples to the conditions you want to evaluate (e.g., leave at room temperature for 4 hours, store in the autosampler at 10°C for 24 hours). After the specified time, process and analyze the samples.

  • Data Analysis:

    • Compare the peak area of this compound in Set B to that in Set A. A significant decrease in the peak area in Set B suggests potential degradation or isotopic exchange.

    • Monitor the chromatogram of Set B for the appearance of a peak corresponding to unlabeled alanine. The presence of such a peak is a direct indication of back-exchange.

Visualizations

experimental_workflow cluster_analysis LC-MS/MS Analysis thaw Thaw Sample on Ice spike Spike with this compound (in aprotic solvent if possible) thaw->spike Critical Step: Minimize Time extract Perform Extraction (e.g., Protein Precipitation, SPE) spike->extract Critical Step: Maintain Low Temperature autosampler Store in Cooled Autosampler (e.g., 4°C) extract->autosampler Critical Step: Avoid Evaporation inject Inject into LC-MS/MS autosampler->inject isotopic_exchange_mechanism cluster_reactants Reactants cluster_conditions Favorable Conditions cluster_products Products alanine_d7 This compound (Deuterium on Carbon) alanine_h DL-Alanine (unlabeled) alanine_d7->alanine_h Isotopic Exchange protic_solvent Protic Solvent (e.g., H2O, CH3OH) deuterated_solvent Deuterated Solvent protic_solvent->deuterated_solvent conditions High Temperature Strongly Acidic/Basic pH conditions->alanine_h Accelerates Reaction

References

Technical Support Center: Chromatographic Separation of Alanine and DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the chromatographic separation of alanine (B10760859) and its deuterated isotopologue, DL-Alanine-d7. The separation presents a dual challenge: resolving enantiomers (D- and L-alanine) and separating isotopologues (deuterated from non-deuterated).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and alanine?

The separation involves two distinct chromatographic challenges. First, as a chiral molecule, alanine exists as D- and L-enantiomers, which are non-superimposable mirror images requiring a chiral environment for separation.[1][2] Second, the separation of alanine-d7 from alanine is an isotope separation.[3] Isotope effects on physical properties that drive chromatographic separation are generally small, necessitating highly efficient columns and carefully optimized methods.[3][4]

Q2: What is the most effective chromatographic technique for this separation?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with Mass Spectrometry (MS), are the most powerful and widely used techniques.[1][5] Chiral HPLC methods are essential for resolving the D and L enantiomers. These methods typically fall into two categories:

  • Direct Methods: Use a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[1][6] This is often the preferred approach as it avoids complex sample preparation.[6]

  • Indirect Methods: Involve derivatizing the amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2] However, this adds an extra step and potential for impurities.[6]

For simultaneous chiral and isotopic separation, LC-MS/MS is highly effective, providing the selectivity needed to resolve all four components (L-alanine, D-alanine, L-alanine-d7, D-alanine-d7).[7][8]

Q3: Which type of HPLC column is best for separating alanine enantiomers?

Macrocyclic glycopeptide-based CSPs are particularly successful for the direct analysis of underivatized amino acids like alanine.[6] The Astec® CHIROBIOTIC® T , which uses teicoplanin as the chiral selector, is frequently cited for this purpose.[1][6] Crown ether-based chiral columns have also shown excellent results for the enantioseparation of many chiral amino acids.[9][10]

Q4: How does deuteration (Alanine-d7) affect chromatographic retention time?

In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is known as the "isotope effect," which can be influenced by differences in hydrophobicity and polarizability between C-H and C-D bonds.[4] While the effect is small, it can be exploited for separation using high-efficiency columns and optimized conditions.[3][11]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between D- and L-Alanine

Poor enantiomeric resolution is a common problem in chiral chromatography. The following steps can help troubleshoot and optimize the separation.

  • Verify Column Suitability: Ensure you are using a chiral stationary phase (CSP) appropriate for underivatized amino acids. Polysaccharide-based CSPs may not provide enantioseparation for native amino acids, whereas teicoplanin or crown ether-based columns are often successful.[9]

  • Optimize Mobile Phase Composition: Selectivity in chiral separations is highly sensitive to the mobile phase.[12]

    • Organic Modifier: Systematically adjust the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile). A change of just a few percent can significantly impact resolution.[13]

    • Acidic/Basic Additives: Vary the concentration of additives like formic acid or acetic acid (e.g., from 0.05% to 0.2%).[12][13] Additives can alter the ionization state of the analyte and the stationary phase, influencing the chiral recognition mechanism.

  • Adjust Temperature: Column temperature is a critical parameter. Lowering the temperature often increases resolution in chiral separations, although it may also increase backpressure and run time.[12]

  • Lower the Flow Rate: Reducing the flow rate can improve efficiency and may enhance resolution, especially if the separation is kinetically limited.

Below is a logical workflow for troubleshooting poor resolution.

G start Poor Resolution (Rs < 1.5) col Step 1: Verify Column and Sample Prep start->col Begin Troubleshooting mob Step 2: Optimize Mobile Phase sys Step 3: Adjust System Parameters col_check1 Is it a Chiral Stationary Phase (CSP)? col->col_check1 col_check2 Is column aged or contaminated? col->col_check2 sample_check Is sample filtered (0.45 µm)? col->sample_check mob_check1 Adjust % Organic (e.g., Methanol) mob->mob_check1 mob_check2 Vary additive conc. (e.g., Formic Acid) mob->mob_check2 mob_check3 Change organic modifier (MeOH <> ACN) mob->mob_check3 sys_check1 Decrease Flow Rate sys->sys_check1 sys_check2 Decrease Column Temperature sys->sys_check2 sys_check3 Check for extra-column volume/dead volume sys->sys_check3

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Issue 2: Co-elution of Alanine and Alanine-d7

Separating isotopologues is challenging due to their very similar physicochemical properties.[3]

  • Increase Column Efficiency: Use a column with a smaller particle size (e.g., < 2 µm for UHPLC) and a longer length to maximize the number of theoretical plates.

  • Optimize Mobile Phase for Isotope Effect: The separation of deuterated compounds is often better in mobile phases with a higher aqueous content, as this can enhance subtle differences in hydrophobicity.[4]

  • Employ High-Resolution Mass Spectrometry: If complete chromatographic separation is not achievable, a high-resolution mass spectrometer can distinguish between the isotopologues based on their mass-to-charge ratio (m/z).

Issue 3: Peak Tailing or Poor Peak Shape

  • Check for Column Contamination: Strongly retained impurities can cause peak tailing. Clean the column according to the manufacturer's instructions. A common procedure involves flushing with progressively stronger solvents.[14]

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent.[13] Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Adjust Mobile Phase pH: For ionizable compounds like amino acids, the mobile phase pH should be controlled and kept at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form and prevent tailing.

Data and Methodologies

Table 1: Comparison of Chiral Stationary Phases for Alanine Separation
CSP TypeChiral SelectorSeparation PrincipleTypical Mobile PhaseAdvantages
Macrocyclic Glycopeptide Teicoplanin (e.g., CHIROBIOTIC T)Multiple interactions (ionic, hydrogen bonding, steric)Polar organic or reversed-phase (e.g., Methanol/Water/Acid)[1]Excellent for underivatized amino acids; robust and versatile[6]
Crown Ether Chiral Crown EtherHost-guest complexation with the primary amine groupAqueous acidic (e.g., Water/TFA)[9]High selectivity for primary amines like alanine
Ligand Exchange L-proline-copper complexFormation of diastereomeric metal complexes[15]Aqueous buffer with chiral ligandGood for underivatized amino acids; elution order can be reversed[15]
Table 2: Influence of Mobile Phase Parameters on Chiral Separation
ParameterGeneral Effect on SeparationOptimization Tip
% Organic Modifier Affects retention time and can significantly alter selectivity.Systematically vary in small increments (e.g., 2-5%) to find the optimal balance between resolution and analysis time.[13]
Additive (e.g., Acid/Base) Controls ionization and interacts with the CSP, which is critical for selectivity.Adjusting additive concentration can sometimes reverse the elution order of enantiomers.[12]
Temperature Lower temperatures often improve chiral resolution by enhancing the stability of transient diastereomeric complexes.Test temperatures between 10°C and 40°C.

Experimental Protocol: Chiral LC-MS/MS Method

This protocol provides a starting point for the simultaneous separation and quantification of D/L-Alanine and D/L-Alanine-d7. Optimization will be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[13]

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.[13]

2. LC-MS/MS System and Conditions:

  • HPLC System: An Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent system capable of handling high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex Triple Quad™) operated in positive ion mode using Multiple Reaction Monitoring (MRM).[7][8]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 0-5 min, 5% B; 5-20 min, 5% to 50% B; 20-22 min, 50% to 95% B; 22-25 min, hold at 95% B; 25.1-30 min, return to 5% B (re-equilibration).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.[13]

  • Injection Volume: 5 µL.

3. MS/MS Detection (MRM Transitions):

  • Note: These are example transitions and must be optimized on your specific instrument.

    • Alanine: Precursor Ion (Q1): m/z 90.1 -> Product Ion (Q3): m/z 44.2

    • Alanine-d7: Precursor Ion (Q1): m/z 97.1 -> Product Ion (Q3): m/z 50.2

4. Procedure Workflow:

G prep 1. Sample Preparation (Dissolve & Filter) equil 2. Column Equilibration (Initial Mobile Phase, 30 min) prep->equil inject 3. Sample Injection (5 µL) equil->inject sep 4. Gradient Elution (Separation of Analytes) inject->sep detect 5. MS/MS Detection (MRM Mode) sep->detect data 6. Data Analysis (Integrate Peaks, Quantify) detect->data

Caption: An experimental workflow for the LC-MS/MS analysis of Alanine.

5. Data Analysis:

  • Integrate the peaks for all four expected analytes: L-Alanine, D-Alanine, L-Alanine-d7, and D-Alanine-d7.

  • Calculate the resolution (Rs) between critical pairs (e.g., D/L-Alanine and Alanine/Alanine-d7). A value of Rs ≥ 1.5 indicates baseline separation.[13]

  • Quantify using a calibration curve prepared with standards of known concentration.

References

Correcting for analyte and internal standard co-elution issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the co-elution of analytes and internal standards during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: My analyte and internal standard (IS) are co-eluting. Is this always a problem?

A1: Not necessarily. The ideal behavior depends on the type of internal standard you are using.

  • For Stable Isotope-Labeled (SIL) Internal Standards: Complete co-elution is often desired. Since a SIL-IS is chemically almost identical to the analyte, it is expected to experience the same matrix effects (ion suppression or enhancement) during analysis by mass spectrometry (MS).[1] Precise co-elution ensures that the ratio of the analyte to the IS remains constant, even with variations in the sample matrix, leading to more accurate quantification.[1][2] In this case, the problem arises from incomplete co-elution, which can lead to scattered and inaccurate results.[1]

  • For Structural Analogue Internal Standards: If you are using a structural analogue (a different molecule that is chemically similar to your analyte) as your internal standard, baseline chromatographic separation is generally required.[3] This is because the two compounds may not be equally affected by matrix effects, and the detector may not be able to distinguish them if they elute at the same time.

Q2: I'm observing poor data accuracy and precision. Could co-elution be the cause?

A2: Yes, improper co-elution can significantly impact your results. If you are using a SIL-IS, a slight separation between it and the analyte can cause them to be affected differently by co-eluting matrix components, leading to inaccurate and imprecise quantification.[1] For structural analogue internal standards, co-elution can lead to interference in the detector signal, making accurate quantification impossible.[4]

Q3: How can I resolve unwanted co-elution between my analyte and a structural analogue IS?

A3: To resolve co-eluting peaks, you need to alter the chromatography method to improve the separation (resolution). The resolution of two peaks is influenced by three main factors: retention (capacity factor), selectivity, and efficiency.[5][6] You can systematically adjust your experimental parameters to address each of these.

A general troubleshooting workflow involves modifying your chromatographic conditions in a logical sequence.[7] The most powerful approaches are to change the mobile phase composition or the stationary phase (column).[5]

Here are some common strategies for both Liquid Chromatography (LC) and Gas Chromatography (GC):

ParameterStrategyExpected Outcome
Mobile Phase (LC) Change the organic modifier (e.g., switch from acetonitrile (B52724) to methanol).[6][7]Alters the selectivity of the separation.
Adjust the mobile phase pH (for ionizable compounds).[7][8]Can significantly change the retention and selectivity.
Modify the gradient profile (e.g., use a shallower gradient).[9]Increases the separation time, potentially improving resolution.
Stationary Phase (Column) Change the column chemistry (e.g., switch from a C18 to a phenyl-hexyl column).[5][7]Provides a different selectivity, which is often the most effective way to resolve co-eluting peaks.[5]
Decrease the particle size of the packing material.[5]Increases column efficiency, leading to sharper peaks and better resolution.[5]
Increase the column length.[5][7]Increases the number of theoretical plates, which can improve resolution but will also increase run time.[5]
Temperature Adjust the column temperature.[5][7]Can affect both selectivity and efficiency. Lowering the temperature often increases retention and may improve resolution.[7]
Flow Rate Lower the flow rate.[7]Can lead to narrower peaks and improved resolution, but at the cost of longer analysis times.[7]
Q4: What if I cannot achieve chromatographic separation? Can I still get accurate data?

A4: If you are using a mass spectrometer (MS) as your detector, you may still be able to obtain accurate data even with co-eluting peaks, provided the analyte and internal standard have different masses.[3][7] The MS can selectively monitor for the specific mass-to-charge ratio (m/z) of each compound, allowing for independent quantification.[10] However, this is only possible if the co-eluting compounds do not interfere with each other's ionization.[11] High concentrations of one compound can sometimes suppress the ionization of the other.[12]

Q5: How do I choose an appropriate internal standard to avoid co-elution issues from the start?

A5: Proper selection of an internal standard is crucial. Here are some key criteria:

  • Similarity to Analyte: The IS should be chemically similar to the analyte to ensure similar behavior during sample preparation and analysis.[13]

  • Not Present in Sample: The IS must not be naturally present in the sample matrix.[4]

  • Resolution: The IS should be well-resolved from any other components in the sample.[13]

  • Stable Isotope-Labeled (SIL) IS: For LC-MS applications, a SIL version of your analyte is often the best choice.[2] It has nearly identical physicochemical properties, ensuring it co-elutes and experiences the same matrix effects as the analyte.[1]

Experimental Protocols

Protocol 1: Method Modification for Resolving Co-eluting Peaks in HPLC

This protocol outlines a systematic approach to modify an existing High-Performance Liquid Chromatography (HPLC) method to separate co-eluting peaks.

1. Mobile Phase Optimization:

  • a. Change Organic Modifier: Prepare a new mobile phase with a different organic solvent. For example, if your current method uses acetonitrile, prepare a mobile phase with methanol (B129727) at the same percentage. Equilibrate the column with the new mobile phase for at least 10 column volumes before injecting your sample.

  • b. Adjust pH: If your analytes are ionizable, prepare several mobile phases with different pH values. The pH should be adjusted to be at least 2 units away from the pKa of your analytes to ensure they are in a single ionic state.[7] Use an appropriate buffer for the desired pH range.

  • c. Modify Gradient: If using a gradient, make it shallower. For example, if your gradient goes from 10% to 90% organic in 10 minutes (a rate of 8%/min), try changing it to go from 10% to 90% in 20 minutes (a rate of 4%/min).

2. Stationary Phase Evaluation:

  • If mobile phase optimization is unsuccessful, select a column with a different stationary phase chemistry that offers different selectivity. For example, if you are using a C18 column, consider a phenyl-hexyl or a cyano column.

  • Install the new column and equilibrate it according to the manufacturer's instructions.

  • Begin with your original mobile phase conditions and then re-optimize as described in step 1.

3. Temperature Adjustment:

  • Set the column oven to a temperature 10°C lower than your current method. Allow the system to stabilize.

  • Inject your sample and observe the effect on retention and resolution.

  • If resolution does not improve, try increasing the temperature by 10°C above your original setting.

Visualizations

G start Issue: Analyte and IS Co-elution is_sil Is the IS a Stable Isotope-Labeled (SIL) standard? start->is_sil coelution_good Complete co-elution is ideal. Troubleshoot for incomplete separation. is_sil->coelution_good Yes coelution_bad Separation is required. Proceed with troubleshooting. is_sil->coelution_bad No is_ms Is an MS detector being used? coelution_bad->is_ms ms_quant Quantify using different m/z values. Check for ion suppression. is_ms->ms_quant Yes modify_chrom Modify Chromatographic Method is_ms->modify_chrom No ms_quant->modify_chrom Ion suppression observed mobile_phase Optimize Mobile Phase (Solvent, pH, Gradient) modify_chrom->mobile_phase stationary_phase Change Stationary Phase (Different Column) mobile_phase->stationary_phase Unsuccessful resolved Peaks Resolved mobile_phase->resolved Successful temp_flow Adjust Temperature or Flow Rate stationary_phase->temp_flow Unsuccessful stationary_phase->resolved Successful temp_flow->resolved Successful not_resolved Still Co-eluting temp_flow->not_resolved Unsuccessful

Caption: A troubleshooting workflow for analyte and internal standard co-elution.

G start Start: Modify HPLC Method step1 1. Change Organic Modifier (e.g., ACN to MeOH) start->step1 check1 Resolution Improved? step1->check1 step2 2. Adjust Mobile Phase pH (for ionizable analytes) check1->step2 No end_success End: Method Optimized check1->end_success Yes check2 Resolution Improved? step2->check2 step3 3. Make Gradient Shallower check2->step3 No check2->end_success Yes check3 Resolution Improved? step3->check3 step4 4. Change Column Chemistry (e.g., C18 to Phenyl) check3->step4 No check3->end_success Yes end_fail Consider Alternative Strategy (e.g., different IS) step4->end_fail

Caption: A logical workflow for HPLC method optimization to resolve co-elution.

References

Improving recovery of DL-Alanine-d7 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges encountered during the recovery of compounds like DL-Alanine-d7.

Troubleshooting Guides

This section addresses specific issues that may arise during solid-phase extraction, offering potential causes and systematic solutions.

Issue: Low or No Recovery of this compound

Question: I am experiencing poor recovery of this compound from my solid-phase extraction protocol. What are the potential causes and how can I troubleshoot this issue?

Answer:

Low recovery is a common problem in SPE and can stem from several factors throughout the extraction process.[1] this compound, being a small, polar, and zwitterionic molecule, requires careful optimization of the SPE method. Here is a step-by-step guide to troubleshooting poor recovery:

1. Inappropriate Sorbent Selection:

  • Potential Cause: The chosen sorbent may not have the appropriate chemistry to retain this compound.[2] For a polar and potentially charged analyte like alanine (B10760859), a standard reversed-phase (e.g., C18) sorbent might not provide sufficient retention, leading to the analyte passing through during the loading step.[2]

  • Troubleshooting Steps:

    • Consider Ion-Exchange Sorbents: Since amino acids have both acidic (carboxylic acid) and basic (amine) functional groups, ion-exchange chromatography is often the most effective retention mechanism.[3] A strong cation exchange (SCX) sorbent is suitable for retaining the protonated amine group of alanine under acidic conditions.[3][4]

    • Mixed-Mode Sorbents: These sorbents combine reversed-phase and ion-exchange characteristics and can offer enhanced selectivity.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Sorbents: HILIC phases are designed to retain polar compounds.

2. Incorrect Sample pH and Conditioning:

  • Potential Cause: The pH of the sample and the conditioning of the sorbent are critical for analyte retention, especially in ion-exchange SPE.[6] If the pH is not optimized, the analyte may not be in the correct ionization state to interact with the sorbent.[7]

  • Troubleshooting Steps:

    • pH Adjustment: For SCX, the sample pH should be adjusted to be at least 2 pH units below the pKa of the amine group of alanine (~9.7) to ensure it is fully protonated (cationic). Acidifying the sample with formic acid or acetic acid is a common practice.[4][8]

    • Proper Conditioning and Equilibration: The sorbent must be properly wetted and equilibrated with a solution that mimics the sample's mobile phase composition to ensure proper interaction.[9] Failure to do so can lead to inconsistent and poor recovery.[7]

3. Inefficient Elution:

  • Potential Cause: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent, leaving the analyte bound to the cartridge.[7]

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: For an SCX sorbent, elution is typically achieved by increasing the pH to neutralize the charge on the analyte, disrupting the electrostatic interaction. A common elution solvent is a mixture of an organic solvent (like methanol (B129727) or acetonitrile) with a basic modifier, such as ammonium (B1175870) hydroxide (B78521).

    • Optimize Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. It can be beneficial to use multiple smaller elution volumes.[10]

4. High Flow Rate:

  • Potential Cause: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent, leading to breakthrough.[11] Similarly, a high flow rate during elution can result in incomplete desorption.[12]

  • Troubleshooting Steps:

    • Reduce Flow Rate: Decrease the flow rate during the sample loading and elution steps.[9] A dropwise flow is often recommended.[6]

    • Incorporate a "Soak" Time: Allowing the sample or elution solvent to remain in contact with the sorbent for a period (a "soak" step) can improve interaction and recovery.[5][12]

5. Matrix Effects:

  • Potential Cause: Components in the sample matrix can interfere with the retention of the analyte by competing for binding sites on the sorbent.[7]

  • Troubleshooting Steps:

    • Sample Pre-treatment: Dilute the sample to reduce the concentration of interfering matrix components.[9]

    • Optimize Wash Steps: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest.[5]

Illustrative Data: Expected Recovery Trends for a Small Amino Acid on SCX SPE

ParameterCondition 1Recovery (%)Condition 2Recovery (%)Rationale
Sample pH pH 2.5>95% (Retention)pH 7.0<50% (Retention)At low pH, the amine group is protonated, leading to strong retention on SCX. At neutral pH, the zwitterionic form has reduced interaction.
Elution Solvent 5% NH4OH in Methanol>90%Methanol<30%The basic elution solvent neutralizes the analyte's charge, disrupting the ionic interaction with the SCX sorbent for efficient elution.
Loading Flow Rate 0.5 mL/min>95%5 mL/min<70%A slower flow rate allows for sufficient equilibrium time between the analyte and the sorbent, enhancing retention.

Note: This table presents expected trends for a small amino acid like alanine based on SPE principles. Actual recoveries for this compound would need to be determined experimentally.

Experimental Protocols

Protocol: Method Development for SPE of this compound using Strong Cation Exchange (SCX)

This protocol provides a starting point for developing a robust SPE method for the extraction of this compound from an aqueous matrix.

1. Materials:

  • SOLAµ SCX SPE cartridges (or similar)[4]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Ammonium Hydroxide

2. Sorbent Conditioning and Equilibration:

  • Condition the SCX cartridge by passing 1 mL of methanol through the sorbent bed.[4]

  • Equilibrate the sorbent by passing 1 mL of water with 1% formic acid.[4] Do not let the sorbent go dry.[9]

3. Sample Preparation and Loading:

  • Acidify the sample containing this compound by diluting it 1:1 with 1% formic acid to ensure the analyte is in its cationic form.[4]

  • Load the prepared sample onto the conditioned and equilibrated SCX cartridge at a low flow rate (e.g., 0.5-1 mL/min).[9][12]

  • Optional: Collect the flow-through and re-apply it to the cartridge to maximize binding.[4]

4. Wash Step:

  • Wash the sorbent with 1 mL of methanol with 1% formic acid to remove any retained impurities.[4]

5. Elution:

  • Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[4] Collect the eluate for analysis.

  • Consider a second elution step to ensure complete recovery.[12]

6. Analysis:

  • Analyze the collected eluate using a suitable analytical method (e.g., LC-MS/MS) to determine the recovery of this compound.

Visualizations

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified, Low Flow Rate) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Analyte Retained Waste1 Waste Load->Waste1 Breakthrough (Problem) Elute 5. Elute Analyte (e.g., Basic Methanol) Wash->Elute Analyte Retained Waste2 Waste Wash->Waste2 Interferences Removed Analyte_Out Collected Analyte (this compound) Elute->Analyte_Out Analyte Eluted

Caption: General Solid-Phase Extraction (SPE) Workflow.

Troubleshooting_Low_Recovery Start Low Recovery of This compound Check_Sorbent Is Sorbent Appropriate? (e.g., Ion-Exchange) Start->Check_Sorbent Check_pH Is Sample pH Correct? (Acidic for SCX) Check_Sorbent->Check_pH Yes Solution_Sorbent Switch to SCX or Mixed-Mode Sorbent Check_Sorbent->Solution_Sorbent No Check_Elution Is Elution Solvent Strong Enough? (Basic for SCX) Check_pH->Check_Elution Yes Solution_pH Adjust Sample pH (e.g., 1% Formic Acid) Check_pH->Solution_pH No Check_FlowRate Is Flow Rate Too High? Check_Elution->Check_FlowRate Yes Solution_Elution Increase Basicity or Change Solvent Check_Elution->Solution_Elution No Check_Matrix Are Matrix Effects Present? Check_FlowRate->Check_Matrix No Solution_FlowRate Decrease Flow Rate Add Soak Step Check_FlowRate->Solution_FlowRate Yes Solution_Matrix Optimize Wash Step or Dilute Sample Check_Matrix->Solution_Matrix Yes

References

Technical Support Center: Minimizing In-Source Fragmentation of DL-Alanine-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing in-source fragmentation of DL-Alanine-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can complicate data analysis by reducing the signal intensity of the precursor ion and generating fragment ions that may interfere with the identification and quantification of the target analyte.[1][2] For deuterated compounds like this compound, which are often used as internal standards, maintaining the integrity of the molecular ion is crucial for accurate quantification.[3]

Q2: What are the primary causes of in-source fragmentation?

A2: In-source fragmentation is primarily caused by excessive energy being transferred to the analyte ions in the ion source.[1] Key contributing factors include:

  • High Cone Voltage (or Fragmentor/Orifice Voltage): This is a major contributor to ISF. Increasing this voltage accelerates ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][4]

  • High Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of thermally labile compounds.[1][5]

  • Harsh Ionization Conditions: Suboptimal settings for parameters like spray voltage and gas flow rates can lead to inefficient desolvation and increased ion internal energy.[6]

Q3: What are "soft" ionization techniques and can they help reduce fragmentation?

A3: Soft ionization techniques are methods that impart less energy to the analyte molecule during the ionization process, resulting in minimal fragmentation.[7][8] Electrospray ionization (ESI) is considered a soft ionization technique and is widely used for analyzing biomolecules.[2][9] Other soft ionization methods include Chemical Ionization (CI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[7][10] Optimizing ESI conditions to be as "soft" as possible is a key strategy to minimize in-source fragmentation of this compound.

Q4: I am observing a chromatographic shift between my this compound internal standard and the unlabeled analyte. What causes this?

A4: This is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the liquid chromatography (LC) column. This often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[6]

Q5: How can I minimize the chromatographic shift?

A5: While completely eliminating the isotopic shift can be challenging, you can take the following steps to minimize its impact:

  • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[6]

  • Consider Alternative Labeled Standards: If a significant chromatographic shift persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts compared to their unlabeled analogues.[6]

Troubleshooting Guides

Issue 1: Weak or Absent Molecular Ion Peak for this compound

This is a common indicator of excessive in-source fragmentation. The following steps will guide you through optimizing your ESI source parameters to enhance the molecular ion signal.

Experimental Protocol: Systematic Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimize key ESI parameters to maximize the precursor ion signal for this compound while minimizing fragmentation.[6]

  • Preparation: Prepare a solution of this compound in a solvent compatible with your LC mobile phase. Infuse this solution directly into the mass spectrometer at a constant flow rate.

  • Spray Voltage Optimization:

    • Start with a low spray voltage and gradually increase it while monitoring the signal intensity and stability of the this compound precursor ion.

    • Record the voltage that provides the highest and most stable signal. Aim for the lowest voltage that provides a stable spray to minimize the risk of in-source reactions.[6]

  • Nebulizer Gas Pressure Optimization:

    • At the optimal spray voltage, vary the nebulizer gas pressure.

    • Observe its effect on signal intensity and stability. Record the optimal pressure.[6]

  • Drying Gas Flow and Temperature Optimization:

    • Sequentially optimize the drying gas flow rate and then the temperature.

    • Monitor the signal intensity to ensure efficient desolvation without causing thermal degradation.[6]

  • Cone Voltage (Fragmentor/Orifice Voltage) Optimization:

    • This is a critical step for controlling fragmentation.[1]

    • Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V).

    • Record the signal intensity of the precursor ion and any significant fragment ions.

    • Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.[6]

Data Presentation: ESI Parameter Optimization Ranges

The following table provides typical starting ranges for key ESI parameters. Optimal values will be instrument and compound-specific.

ParameterTypical Range (Positive Ion Mode)Primary Goal
Spray Voltage (V) 2000 - 4000Achieve a stable spray with minimal in-source reactions.[6]
Drying Gas Temperature (°C) 200 - 350Ensure efficient desolvation without thermal degradation.[6]
Nebulizer Gas Pressure (psi) 30 - 60Optimize droplet formation and desolvation.
Drying Gas Flow (L/min) 10 - 15Promote efficient solvent evaporation.
Cone Voltage (V) 10 - 100Maximize precursor ion signal and minimize fragmentation.[1][6]

Logical Workflow for Parameter Optimization

The following diagram illustrates the systematic workflow for optimizing ESI source parameters to minimize in-source fragmentation.

G Workflow for Minimizing In-Source Fragmentation cluster_prep Preparation cluster_optimization Parameter Optimization cluster_analysis Analysis & Finalization start Start: Infuse this compound Solution spray_voltage Optimize Spray Voltage start->spray_voltage nebulizer_gas Optimize Nebulizer Gas Pressure spray_voltage->nebulizer_gas drying_gas Optimize Drying Gas Flow & Temp nebulizer_gas->drying_gas cone_voltage Optimize Cone Voltage drying_gas->cone_voltage evaluate Evaluate Fragmentation & Signal cone_voltage->evaluate evaluate->spray_voltage Further Optimization Needed end End: Optimal Conditions Found evaluate->end Fragmentation Minimized

Caption: A systematic workflow for optimizing ESI-MS parameters.

Issue 2: Unexpected Fragments Observed in the Mass Spectrum

If you observe fragment ions that do not correspond to known fragmentation pathways of alanine, consider the following troubleshooting steps.

Troubleshooting Protocol: Identifying the Source of Unexpected Fragments

  • Confirm In-Source Fragmentation:

    • Acquire a full scan mass spectrum at a very low cone voltage (e.g., 5-10 V).

    • Gradually increase the cone voltage and observe if the intensity of the unexpected fragments increases relative to the precursor ion. If it does, this confirms in-source fragmentation.

  • Check for Co-eluting Impurities:

    • Analyze a blank injection (mobile phase only) to check for background ions.

    • If possible, improve chromatographic separation to resolve any potential co-eluting species from the this compound peak.

  • Evaluate Mobile Phase Composition:

    • Ensure the mobile phase is freshly prepared and free of contaminants.

    • For amine-containing compounds like alanine, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used to promote protonation.[5] However, different additives can affect ionization efficiency and fragmentation, so experimentation may be necessary.[11]

  • Clean the Ion Source:

    • A dirty ion source can lead to unstable ionization and increased fragmentation.[11] Follow the manufacturer's instructions to clean the ion source components.

Logical Diagram for Troubleshooting Unexpected Fragments

The following diagram outlines the decision-making process for troubleshooting the presence of unexpected fragments in the mass spectrum.

G Troubleshooting Unexpected Fragments start Start: Unexpected Fragments Observed check_isf Is it In-Source Fragmentation? start->check_isf check_impurities Check for Co-eluting Impurities check_isf->check_impurities No optimize_params Optimize Source Parameters (See Workflow) check_isf->optimize_params Yes check_mobile_phase Evaluate Mobile Phase check_impurities->check_mobile_phase No improve_chroma Improve Chromatography check_impurities->improve_chroma Yes clean_source Clean Ion Source check_mobile_phase->clean_source end End: Issue Resolved clean_source->end optimize_params->end improve_chroma->end

Caption: A troubleshooting decision tree for unexpected MS fragments.

References

Dealing with impurities in DL-Alanine-d7 internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DL-Alanine-d7 Internal Standards. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve issues related to impurities in deuterated internal standards, ensuring the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound internal standards?

There are two primary categories of impurities in deuterated internal standards like this compound:

  • Isotopic Impurities: These are molecules with the same chemical structure but a different number of deuterium (B1214612) atoms than the specified d7. The most common and impactful isotopic impurity is the unlabeled (d0) analogue, DL-Alanine.[1][2] Less common are molecules with fewer deuterium atoms (e.g., d1 to d6).[2] It's practically impossible to synthesize a compound with 100% isotopic purity, so a statistical distribution of isotopologues is expected.[2]

  • Chemical Impurities: These are substances that are chemically different from DL-Alanine. They can be residual starting materials, byproducts from the synthesis process, or other related amino acids.[][4]

Q2: How can impurities in my this compound standard negatively affect my analytical results?

Impurities can significantly compromise the accuracy and precision of quantitative bioanalysis.[5] Key issues include:

  • Overestimation of the Analyte: If the this compound standard is contaminated with unlabeled DL-Alanine (d0), this impurity will contribute to the signal of the analyte you are trying to measure. This leads to a positive bias and an overestimation of the analyte's concentration, an issue that is particularly problematic at the lower limit of quantification (LLOQ).[1][6][7]

  • Non-Linear Calibration Curves: Interference from impurities can disrupt the linear relationship between the analyte/internal standard response ratio and concentration, causing calibration curves to become non-linear or quadratic.[1][8]

  • Inaccurate Quantification: The presence of any impurity means the actual concentration of the pure this compound is lower than the nominal concentration used to prepare stock solutions. This systematic error leads to inaccurate calculations for your target analyte.[1]

  • Variable Ionization (Matrix Effects): While stable isotope-labeled internal standards are primarily used to correct for matrix effects, significant impurities can alter the ionization efficiency in the mass spectrometer source, leading to unreliable and irreproducible data.[9]

Q3: I see a significant signal for unlabeled Alanine (B10760859) (d0) when I inject my this compound standard by itself. What does this mean?

This indicates the presence of the unlabeled analyte as an isotopic impurity in your internal standard.[1][6] During the synthesis of deuterated compounds, some residual unlabeled starting material is often carried through.[6] This d0 impurity will be detected at the same mass-to-charge ratio (m/z) as your target analyte. According to regulatory guidance, the interference response from the internal standard in a blank sample should not be more than 20% of the response of the analyte at the LLOQ.[6]

Q4: What are the generally accepted purity levels for a deuterated internal standard?

For reliable and reproducible quantitative results, high purity is essential. While this can vary by application, general recommendations are:

  • Chemical Purity: >99%[1][10]

  • Isotopic Purity (Enrichment): ≥98%[1][10][11]

Always refer to the Certificate of Analysis (CoA) provided by the supplier, which should specify both chemical and isotopic purity for your specific lot.[1]

Q5: What should I do if I suspect my this compound internal standard is impure?

If you observe issues like inaccurate results, non-linear curves, or high background in blanks, you should systematically investigate the purity of your internal standard.

  • Review the Certificate of Analysis (CoA): First, carefully examine the CoA from your supplier. Check the reported chemical and isotopic purity to see if it meets the requirements for your assay's sensitivity.[5][10]

  • Analyze the Internal Standard Alone: Prepare a high-concentration solution of the this compound standard and inject it into your LC-MS/MS system. Monitor the mass transitions for both the internal standard (d7) and the unlabeled analyte (d0). This will confirm the presence and relative intensity of any d0 impurity.[7]

  • Consider Re-Purification or a New Batch: If the standard is found to be unacceptably impure, repurification may be an option, although this can be a complex process.[6][12] Often, the most practical solution is to source a new, higher-purity batch of the standard from a reputable supplier.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems associated with internal standard impurities.

Problem: Inaccurate or Inconsistent Quantitative Results

Your quality control (QC) samples are failing, or your results are not reproducible.

  • Possible Cause 1: Isotopic Impurity (d0 contribution). The unlabeled alanine in your internal standard is artificially inflating the analyte signal, especially at low concentrations.

    • Solution: Analyze the internal standard working solution alone to measure the contribution of the d0 impurity. If the interference is significant (e.g., >20% of the LLOQ response), you may need to source a purer standard.[6] For some applications, if the impurity level is consistent, mathematical corrections can be applied, but this is a less ideal approach.

  • Possible Cause 2: Chemical Impurity. The actual concentration of your internal standard is lower than the theoretical concentration due to the mass of impurities.

    • Solution: Use a high-resolution mass spectrometer (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify chemical impurities.[10][13] A new, certified standard with higher chemical purity is the best solution.[1]

Problem: High Background Signal in Blank Samples

When you inject a blank matrix sample spiked only with the internal standard, you see a significant peak at the analyte's mass transition.

  • Possible Cause: Cross-Signal Contribution. This is a classic sign of the d0 impurity in your this compound standard.[1][6]

    • Solution: Evaluate the magnitude of this interference. The ICH M10 guidance suggests the response in a blank with internal standard should not exceed 5% of the LLOQ response. If it exceeds your laboratory's acceptance criteria, you must acquire a purer standard.

Quantitative Data Summary

For accurate mass spectrometry, knowing the precise mass-to-charge ratios (m/z) of your analyte and its isotopologues is critical. The table below summarizes this information for DL-Alanine in its protonated form [M+H]+.

Compound / IsotopologueChemical FormulaExact Mass (Da)m/z of [M+H]+
DL-Alanine (d0) C₃H₇NO₂89.047790.0550
DL-Alanine-d1C₃H₆DNO₂90.053991.0612
DL-Alanine-d2C₃H₅D₂NO₂91.060292.0675
DL-Alanine-d3C₃H₄D₃NO₂92.066593.0737
DL-Alanine-d4C₃H₃D₄NO₂93.072794.0800
DL-Alanine-d5C₃H₂D₅NO₂94.079095.0862
DL-Alanine-d6C₃HD₆NO₂95.085296.0925
This compound (IS) C₃D₇NO₂96.091597.0988

Note: Exact masses and m/z values are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁴N, ²D).

Experimental Protocols

Protocol 1: Purity Assessment of this compound using LC-MS/MS

Objective: To determine the presence and relative abundance of unlabeled DL-Alanine (d0) and other potential impurities in a this compound internal standard.

1. Materials and Reagents:

  • This compound standard (the lot )

  • DL-Alanine (d0) reference standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

2. Standard Preparation:

  • Prepare a stock solution of the this compound standard at a relatively high concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 methanol/water.

  • Prepare a working solution by diluting the stock solution to a concentration that will give a strong signal on the mass spectrometer (e.g., 1 µg/mL).

  • Prepare a separate working solution of the d0 reference standard at a similar concentration.

3. LC-MS/MS Method:

  • LC System: A standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC column appropriate for amino acid analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to retain and elute alanine (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • DL-Alanine (d0): Q1 = 90.06 → Q3 = 44.1 (or other suitable product ion)

      • This compound (IS): Q1 = 97.10 → Q3 = 49.1 (or other suitable product ion)

    • Optimize collision energy and other source parameters for both transitions.

4. Experimental Procedure:

  • Inject the d0 working solution to confirm its retention time and response.

  • Inject the d7 working solution.

  • Monitor both the d0 and d7 MRM transitions during the injection of the d7 standard.

5. Data Analysis:

  • Integrate the peak area for the d7 signal in its own channel.

  • Integrate the peak area for any signal that appears at the retention time of alanine in the d0 channel.

  • Calculate the percentage contribution of the d0 impurity relative to the d7 main peak area. This provides a semi-quantitative assessment of the isotopic impurity.

Visualizations

G cluster_observe Observation cluster_investigate Investigation cluster_diagnose Diagnosis cluster_solve Solution Problem Problem Observed (e.g., Inaccurate QCs, Non-Linear Curve) Check_CoA 1. Review Certificate of Analysis (CoA) Problem->Check_CoA Analyze_IS 2. Analyze IS Alone (Monitor Analyte & IS MRMs) Check_CoA->Analyze_IS Isotopic_Impurity Isotopic Impurity Found (e.g., d0 > 5% of LLOQ) Analyze_IS->Isotopic_Impurity d0 signal detected? Chemical_Impurity Chemical Impurity Suspected Analyze_IS->Chemical_Impurity Unexpected peaks? Purity_OK Purity Meets Requirements Analyze_IS->Purity_OK Clean baseline? New_IS Source New, High-Purity Internal Standard Isotopic_Impurity->New_IS Chemical_Impurity->New_IS Other_Issue Troubleshoot Other Method Parameters (e.g., Matrix Effects, Stability) Purity_OK->Other_Issue

Caption: Troubleshooting workflow for suspected internal standard impurities.

G cluster_IS Internal Standard Solution (this compound) cluster_Analyte Analyte in Sample cluster_MS Mass Spectrometer Signal IS_d7 This compound (m/z 97.1) MS_Signal_IS IS Channel (m/z 97.1) IS_d7->MS_Signal_IS Correctly Measured IS_d0 Impurity: Unlabeled DL-Alanine (d0) (m/z 90.0) MS_Signal_Analyte Analyte Channel (m/z 90.0) IS_d0->MS_Signal_Analyte Causes Interference & Signal Overestimation Analyte_d0 Target Analyte: DL-Alanine (d0) (m/z 90.0) Analyte_d0->MS_Signal_Analyte Correctly Measured

Caption: Impact of isotopic impurity on the analyte signal.

References

Technical Support Center: Deuterated Internal Standards & Kinetic Isotope Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated internal standards in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant?

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] In the context of deuterated standards, this means that a molecule containing a carbon-deuterium (C-D) bond may react at a different rate than the same molecule with a carbon-hydrogen (C-H) bond.[1][2]

This is a quantum effect stemming from the fact that the heavier deuterium (B1214612) atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[1][3] Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate.[1][2] The effect is most pronounced when this bond is broken or formed in the rate-determining step of a reaction, a phenomenon known as a Primary KIE.[2]

Q2: Why are deuterated compounds considered the "gold standard" for internal standards in LC-MS?

Deuterated internal standards (IS) are considered the gold standard, particularly for bioanalytical methods, because they are chemically almost identical to the analyte of interest.[4][5] This similarity ensures they exhibit nearly identical behavior during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[4][5][6]

Key advantages include:

  • Correction for Matrix Effects: They co-elute closely with the analyte, experiencing similar ion suppression or enhancement from complex biological matrices, which improves accuracy.[4][5][7]

  • Improved Precision and Accuracy: By mimicking the analyte's behavior, they effectively correct for variability introduced during the entire analytical process.[4][8][9]

  • Regulatory Acceptance: Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards for method validation.[5][8]

Q3: How can the position and number of deuterium atoms affect my analysis?

The position and number of deuterium atoms are critical factors that can significantly influence the standard's performance.

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically three or more) is necessary to ensure a clear mass shift from the analyte's natural isotopic distribution, preventing crosstalk.[10][11] The magnitude of the chromatographic shift is also often proportional to the number of deuterium atoms.[12]

  • Position of Deuteration: Deuterium atoms should be placed on chemically stable positions of the molecule.[10] Placing them on heteroatoms (like -OH or -NH groups) or carbons adjacent to carbonyls can make them susceptible to exchanging with hydrogen atoms from the solvent, a process called D-H back-exchange.[7][10][13] This compromises the standard's concentration and can lead to inaccurate results.[7]

Troubleshooting Guides

Problem: My deuterated standard has a different retention time than my analyte.

Q: Why is my deuterated standard eluting earlier than the non-deuterated analyte in reversed-phase chromatography, and how can I fix it?

A: This is a common phenomenon known as the chromatographic isotope effect or chromatographic shift.[7][12]

  • Cause: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and altered intermolecular interactions.[12] In reversed-phase chromatography, this often results in the deuterated compound being slightly less hydrophobic, causing it to elute earlier than its non-deuterated counterpart.[7][12] A significant separation can be problematic because the analyte and internal standard may experience different matrix effects, compromising quantification.[11][12]

  • Troubleshooting & Solutions:

    • Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visually confirm the retention time difference and assess the degree of peak overlap.[12]

    • Optimize Chromatography: If the shift is significant, modify your LC method to improve co-elution.[7][11]

      • Mobile Phase: Adjust the organic-to-aqueous ratio or modify the pH for ionizable compounds.[12]

      • Column Temperature: Change the column temperature to alter the kinetics and selectivity.[12]

      • Gradient: Adjust the gradient slope to minimize separation.

    • Change the Column: If optimization fails, using a column with lower resolution may promote better peak overlap while maintaining adequate separation from other components.[11]

    • Consider Alternatives: If co-elution cannot be achieved, consider using an internal standard labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[12][13]

G node_startend node_startend node_process node_process node_decision node_decision node_issue node_issue node_solution node_solution start Start: Observe Retention Time Shift step1 Step 1: Overlay Analyte & IS Chromatograms start->step1 dec1 Is there significant peak separation? step1->dec1 issue Problem: Differential Matrix Effects May Occur dec1->issue Yes solution1 Solution: Proceed with validated method. Monitor consistency. dec1->solution1 No step2 Step 2: Modify LC Method - Adjust Mobile Phase - Change Temperature - Alter Gradient dec2 Is co-elution achieved? step2->dec2 dec2->solution1 Yes solution2 Solution: Consider alternative - Lower resolution column - ¹³C or ¹⁵N labeled IS dec2->solution2 No issue->step2

Caption: Troubleshooting workflow for chromatographic shift.
Problem: My quantitative results are inaccurate, imprecise, or biased.

Q: I'm observing poor precision and accuracy. What are the common causes related to the deuterated standard?

A: Inaccurate quantification can stem from several issues related to the internal standard's purity, stability, and interaction with the sample matrix.[7][13]

  • Potential Causes:

    • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte.[13] This impurity contributes to the analyte's signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[13]

    • Deuterium-Hydrogen Back-Exchange: If deuterium atoms are in labile positions, they can exchange with protons from the solvent, effectively lowering the concentration of the internal standard and causing an overestimation of the analyte.[7][13] This is often catalyzed by acidic or basic conditions.[6][7]

    • Differential Matrix Effects: Even with a stable isotope-labeled standard, incomplete co-elution can cause the analyte and standard to experience different degrees of ion suppression or enhancement, leading to scattered and inaccurate results.[7][11]

G node_issue node_issue node_cause node_cause node_effect node_effect Result Inaccurate & Imprecise Quantification Cause1 Isotopic Impurity (Unlabeled analyte in IS) Effect1 Positive Bias (Especially at LLOQ) Cause1->Effect1 Cause2 D-H Back-Exchange (Loss of deuterium label) Effect2 Overestimation of Analyte (IS concentration decreases) Cause2->Effect2 Cause3 Differential Matrix Effects (Due to poor co-elution) Effect3 Scattered & Inaccurate Results (Poor IS normalization) Cause3->Effect3 Effect1->Result Effect2->Result Effect3->Result

Caption: Root causes of inaccurate quantification.

Quantitative Data Summary

Table 1: Typical Kinetic Isotope Effects (KIE) for Deuterium Substitution

This table summarizes the typical magnitude of KIEs observed. The effect is greatest for hydrogen/deuterium substitution due to the doubling of atomic mass.

Isotope SubstitutionTypical kL/kH RatioType of EffectImplication in Analysis
¹H vs ²H (Deuterium) 6.0 - 10.0 Primary KIECan significantly slow metabolic reactions, altering pharmacokinetics.[1][14]
¹H vs ²H (Deuterium) 0.7 - 1.4 Secondary KIESmaller effects, but can still influence reaction rates and chromatographic behavior.[1]
¹²C vs ¹³C ~1.04 Primary KIEVery small effect; ¹³C-labeled standards are less likely to show chromatographic shifts.[1]

kL/kH is the ratio of the rate constant for the light isotope (L) to the heavy isotope (H).

Table 2: Example Data from a Matrix Effect Experiment

This table shows hypothetical data to illustrate the calculation of matrix effects (ME) and the Internal Standard (IS) Normalized ME. The goal is to see if the IS correctly compensates for matrix-induced ion suppression or enhancement.

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte ME (%)IS ME (%)IS Normalized ME
Set A (Neat Solution) 1,200,0001,500,000---
Set B (Post-Spike) 850,0001,000,00070.8%66.7%1.06
Set C (Pre-Spike) 845,000995,000---
  • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

  • Interpretation: In this example, both the analyte and IS experience significant ion suppression (ME < 100%). The IS Normalized ME (Analyte ME / IS ME) is close to 1.0, indicating the IS is effectively correcting for the matrix effect. An IS Normalized ME far from 1.0 would indicate a differential matrix effect.[7]

Experimental Protocols

Protocol 1: Assessing Matrix Effects

Objective: To quantitatively assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[8]

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare the analyte and internal standard in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).[7][8]

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire extraction procedure. Spike the final extract with the analyte and IS to the same concentration as Set A.[7][8]

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before the extraction procedure. Process as you would a normal sample.[7][8]

  • Analysis: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculations:

    • Matrix Effect (ME): Calculate for both analyte and IS using the formula: ME = (Mean Peak Area of Set B) / (Mean Peak Area of Set A). An ME < 1 indicates ion suppression; ME > 1 indicates ion enhancement.

    • Recovery (RE): Calculate using the formula: RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B).

    • IS-Normalized Matrix Factor: Calculate the ratio of the analyte ME to the IS ME for each lot of matrix.

  • Acceptance Criteria: According to guidelines like ICH M10, the coefficient of variation (CV) of the IS-normalized matrix factor across all lots should be ≤ 15%.[8]

Protocol 2: Evaluating Internal Standard Purity and Crosstalk

Objective: To ensure the internal standard is not contaminated with the unlabeled analyte and that the analyte signal does not interfere with the IS signal (crosstalk).[8]

Methodology:

  • Assess IS Purity (Contribution of IS to Analyte Signal):

    • Prepare a sample containing only the deuterated internal standard in the appropriate matrix at the working concentration.

    • Analyze the sample using the LC-MS/MS method.

    • Monitor the mass transition of the unlabeled analyte.

    • Acceptance: The response should be acceptably low, for instance, less than 5% of the analyte response at the LLOQ.[7] A significant signal indicates the presence of unlabeled analyte in your IS stock.[13]

  • Assess Analyte Crosstalk (Contribution of Analyte to IS Signal):

    • Prepare a sample containing the analyte at the Upper Limit of Quantification (ULOQ) in the appropriate matrix without adding the internal standard.[8]

    • Analyze the sample using the LC-MS/MS method.

    • Monitor the mass transition of the internal standard.

    • Acceptance: The response should be negligible, for example, less than 1% of the IS response in a typical sample. This confirms that the natural isotopic abundance of the analyte does not interfere with the IS signal.

References

Validation & Comparative

The Unrivaled Accuracy and Precision of DL-Alanine-d7 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the meticulous selection of an internal standard is paramount to ensure the reliability and accuracy of analytical data. Among the available options, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard. This guide provides an in-depth comparison of DL-Alanine-d7, a deuterated internal standard, with its non-deuterated counterparts, supported by experimental principles and data, to assist researchers in making informed decisions for their analytical strategies.

The Superiority of Deuterated Internal Standards

This compound is an isotopic analog of alanine (B10760859) where seven hydrogen atoms have been replaced with deuterium. This subtle modification in mass allows for its differentiation from the endogenous analyte by a mass spectrometer. Crucially, its physicochemical properties remain nearly identical to the native alanine. This similarity ensures that this compound co-elutes with the analyte during chromatographic separation and experiences the same effects of ion suppression or enhancement in the mass spectrometer's source.[1] This co-behavior is the cornerstone of its superior ability to compensate for variations during sample preparation and analysis, leading to significantly higher accuracy and precision compared to non-deuterated internal standards.[2][3]

Non-deuterated internal standards, often referred to as structural analogs (e.g., norvaline for alanine analysis), are different chemical entities that are structurally similar to the analyte. While more readily available and less expensive, their physicochemical properties can differ, leading to variations in chromatographic retention times, extraction efficiencies, and ionization responses.[3][4] These differences can result in inadequate compensation for matrix effects, ultimately compromising the reliability of the quantitative data.

Performance Comparison: this compound vs. Non-Deuterated Alternatives

While direct head-to-head quantitative comparisons in single studies are limited, the collective evidence from numerous validation studies of bioanalytical methods consistently demonstrates the superior performance of deuterated internal standards. The following tables summarize the expected performance characteristics based on established analytical validation parameters and data from studies employing stable isotope-labeled standards for amino acid analysis.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyteMatrixAccuracy (% Recovery)Precision (%RSD)Citation
Deuterated (e.g., this compound) Amino AcidsPlasma85-115%< 15%[2]
Non-Deuterated (e.g., Norvaline)Amino AcidsPlasmaCan be variableCan be > 15%[4][5]
  • Accuracy is defined as the closeness of the mean test results obtained by the method to the true concentration of the analyte.

  • Precision is the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.

Table 2: Linearity and Matrix Effect

Internal Standard TypeLinearity (R²)Matrix EffectCitation
Deuterated (e.g., this compound) ≥ 0.99Minimal and compensated[6]
Non-Deuterated (e.g., Norvaline)Can be ≥ 0.99Can be significant and uncompensated[5]
  • Linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Matrix Effect is the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.

The data consistently indicates that methods employing deuterated internal standards like this compound exhibit excellent accuracy, precision, and linearity, while effectively mitigating the impact of matrix effects.

Experimental Protocols

Below are detailed methodologies for the quantification of alanine in a biological matrix using this compound as an internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation
  • Aliquoting: To 50 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard solution (at a known concentration).

  • Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 80% B to 20% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Alanine: Q1 m/z 90.1 -> Q3 m/z 44.2

    • This compound: Q1 m/z 97.1 -> Q3 m/z 48.2

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logical basis for the superiority of deuterated internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Addition of this compound Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification against Calibration Curve Ratio->Quantification

Caption: Experimental workflow for amino acid quantification using a deuterated internal standard.

G cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Result Analyte Alanine (Analyte) Identical Identical Analyte->Identical IS_Deuterated This compound (Deuterated IS) IS_Deuterated->Identical IS_Analog Norvaline (Analog IS) Similar but Different Similar but Different IS_Analog->Similar but Different Co-elution & Identical Matrix Effects Co-elution & Identical Matrix Effects Identical->Co-elution & Identical Matrix Effects Leads to Different Elution & Variable Matrix Effects Different Elution & Variable Matrix Effects Similar but Different->Different Elution & Variable Matrix Effects Leads to Accurate & Precise Quantification Accurate & Precise Quantification Co-elution & Identical Matrix Effects->Accurate & Precise Quantification Inaccurate & Imprecise Quantification Inaccurate & Imprecise Quantification Different Elution & Variable Matrix Effects->Inaccurate & Imprecise Quantification

Caption: Logical relationship explaining the superior performance of deuterated internal standards.

References

A Head-to-Head Comparison: DL-Alanine-d7 vs. 13C-Alanine for Precise Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for accurately elucidating metabolic pathways. This guide provides an in-depth, objective comparison of two commonly used stable isotope-labeled alanines: DL-Alanine-d7 and 13C-Alanine, supported by experimental data and detailed methodologies.

Stable isotope tracing is a powerful technique that allows for the investigation of the intricate network of biochemical reactions within a biological system.[1][2][3] By introducing molecules labeled with heavy, non-radioactive isotopes, researchers can track their metabolic fate, providing critical insights into cellular metabolism in both healthy and diseased states.[3] Alanine (B10760859), a non-essential amino acid, plays a central role in the glucose-alanine cycle and serves as a key substrate for gluconeogenesis and energy production.[4][5] This makes isotopically labeled alanine an invaluable tool for metabolic research.

This comparison focuses on two key variants: this compound, where hydrogen atoms are replaced by deuterium (B1214612), and 13C-Alanine, where carbon atoms are substituted with the heavier carbon-13 isotope.

Core Differences in Isotopic Labeling and Physicochemical Properties

The fundamental difference between this compound and 13C-Alanine lies in the choice of the heavy isotope and its placement on the molecule. This compound is a deuterated form of racemic alanine, meaning it contains both D- and L-isomers with deuterium atoms replacing hydrogens.[5][6][] In contrast, 13C-Alanine is typically provided as a specific isomer (e.g., L-Alanine) and is labeled with carbon-13, allowing for the direct tracing of the carbon skeleton through metabolic pathways.

Deuterium labeling is often a more cost-effective option.[8] However, a significant consideration with deuterated compounds is the potential for a "kinetic isotope effect." The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can sometimes lead to slower reaction rates, which may alter metabolic flux.[9] Furthermore, deuterated standards may elute slightly earlier than their non-deuterated counterparts during liquid chromatography (LC) separation, a phenomenon that can complicate precise quantification if not properly addressed.[8][9]

On the other hand, 13C-labeled standards are generally considered the gold standard for stable isotope dilution mass spectrometry.[9] Their physicochemical properties are virtually identical to their native counterparts, resulting in perfect co-elution during chromatography.[9] This minimizes the impact of matrix effects and ion suppression, leading to more accurate and reliable quantification.[10] However, a key step in using 13C tracers is the need to correct for the natural abundance of 13C (approximately 1.1%) in biological samples.[11]

Comparative Data on Metabolic Tracing Performance

The choice between this compound and 13C-Alanine will ultimately depend on the specific research question and the analytical platform being used. The following table summarizes the key performance characteristics of each tracer based on available data.

FeatureThis compound13C-Alanine
Isotope ²H (Deuterium)¹³C (Carbon-13)
Molecular Weight Increase +7 Da (for fully deuterated)+1 to +3 Da (depending on labeling pattern)
Primary Metabolic Pathways Amino acid metabolism, can be used for flux analysisGluconeogenesis, TCA cycle, amino acid metabolism
Analytical Techniques Mass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS), NMR Spectroscopy
Key Advantages Cost-effective, useful in NMR for simplifying spectra[8]Co-elutes with native analyte, minimal kinetic isotope effect, directly traces the carbon backbone[9][10]
Key Disadvantages Potential for kinetic isotope effect, chromatographic shift from native analyte, potential for deuterium exchange in aqueous solutions[9][10][12]Higher cost, requires correction for natural 13C abundance[11]

Studies using 13C-alanine have successfully quantified its metabolic fate. For instance, in a study on exercising humans, it was found that a significant portion of ingested 13C-alanine is oxidized for energy.[13][14] The carbon-13 label can be traced from alanine to pyruvate (B1213749), then into the tricarboxylic acid (TCA) cycle, and ultimately into glucose through gluconeogenesis.[4][15][16]

While direct comparative studies on the metabolic tracing performance of this compound versus 13C-Alanine are limited in the public domain, the known properties of deuterated compounds suggest that care must be taken to account for potential isotopic effects. However, for certain applications, such as NMR-based structural studies or as an internal standard where chromatographic separation is not a concern, this compound can be a valuable tool.[8][17]

Experimental Methodologies for Metabolic Tracing with Labeled Alanine

The following section outlines a general experimental protocol for a stable isotope tracing experiment in a cell culture model, which can be adapted for either this compound or 13C-Alanine.

General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Growth B Prepare Labeling Medium (e.g., Alanine-free DMEM + Dialyzed FBS) A->B Culture setup C Introduce Labeled Alanine (this compound or 13C-Alanine) B->C Medium exchange D Incubate for Time Course C->D Initiate tracing E Metabolite Extraction (e.g., Quenching with cold methanol) D->E Collect samples F LC-MS/MS or NMR Analysis E->F Sample preparation G Data Processing & Interpretation (Isotopologue distribution analysis) F->G Acquire & analyze data

Caption: General experimental workflow for stable isotope tracing.

Detailed Protocol for Alanine Tracing in Cell Culture

1. Cell Culture and Media Preparation:

  • Culture cells of interest to the desired confluency in standard growth medium.

  • For the experiment, use a base medium that is deficient in alanine (e.g., custom formulation or commercially available alanine-free DMEM).

  • Supplement the base medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled alanine and other small molecules from the serum.[18]

  • Prepare the "light" medium by adding unlabeled alanine to the base medium at the desired concentration.

  • Prepare the "heavy" or "labeling" medium by adding either this compound or 13C-Alanine to the base medium at the same final concentration.

2. Isotope Labeling:

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites.

3. Metabolite Extraction:

  • At each time point, rapidly quench metabolism and extract the metabolites. A common method is to aspirate the medium and add ice-cold 80% methanol (B129727).

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

4. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS).

  • Develop a targeted method to detect alanine and its downstream metabolites (e.g., pyruvate, lactate, citrate, malate, glutamate).

  • Monitor the mass isotopologue distributions for each metabolite. For example, with [U-13C3]-Alanine, pyruvate will show a mass shift of +3 (M+3). For this compound, the mass shifts will depend on which part of the molecule and its deuterium atoms are retained in the downstream metabolite.

5. Data Analysis:

  • Process the raw LC-MS data to obtain the fractional abundance of each mass isotopologue for every metabolite at each time point.

  • For 13C-tracing data, correct for the natural abundance of 13C.[11]

  • Analyze the labeling patterns to infer the activity of metabolic pathways.

Visualizing the Metabolic Fate of Alanine

The primary metabolic pathways involving alanine are well-characterized. L-alanine is reversibly converted to pyruvate by alanine aminotransferase (ALT). Pyruvate can then be converted to lactate, enter the mitochondria to be converted to acetyl-CoA by pyruvate dehydrogenase and enter the TCA cycle, or be carboxylated to oxaloacetate by pyruvate carboxylase to replenish TCA cycle intermediates or serve as a precursor for gluconeogenesis. The D-isomer of alanine, present in this compound, can be metabolized by D-amino acid oxidase.[4]

G cluster_cytosol Cytosol cluster_mito Mitochondrion Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate ALT Lactate Lactate Pyruvate->Lactate Glucose Glucose Pyruvate->Glucose Gluconeogenesis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC TCA TCA Cycle AcetylCoA->TCA Oxaloacetate->TCA

Caption: Central metabolic fate of L-Alanine.

Logical Comparison of Isotope Effects

The choice of isotope can have implications for the interpretation of tracing data, primarily due to the kinetic isotope effect (KIE).

Caption: Conceptual difference in isotope effects.

Conclusion and Recommendations

Both this compound and 13C-Alanine are effective tracers for metabolic studies, but their optimal applications differ.

  • 13C-Alanine is the preferred choice for quantitative metabolic flux analysis using mass spectrometry, especially when precise quantification is critical. Its key advantage is the minimal isotopic effect and co-elution with the natural analyte, which simplifies data analysis and increases accuracy. It is the ideal tracer for following the carbon skeleton of alanine through central carbon metabolism.

  • This compound is a viable and more cost-effective alternative, particularly for qualitative tracing studies and for use as an internal standard in certain analytical methods. It is also highly useful in NMR spectroscopy, where deuterium labeling can help to simplify complex proton spectra. Researchers using this compound for quantitative flux analysis should be aware of and control for potential kinetic isotope effects and chromatographic shifts. The presence of the D-isomer also introduces a separate metabolic pathway via D-amino acid oxidase that must be considered in the experimental design and data interpretation.

Ultimately, the selection between these two powerful research tools should be guided by the specific goals of the study, the analytical capabilities available, and the level of quantitative precision required.

References

A Comparative Guide to Inter-Laboratory Quantification of DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of deuterated amino acids such as DL-Alanine-d7 is critical in various research applications, from metabolic studies to its use as an internal standard in quantitative mass spectrometry. This guide provides a comparative overview of the primary analytical methodologies employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the absence of a formal, large-scale inter-laboratory comparison study specifically for this compound, this document synthesizes performance data and methodologies from various published studies to offer a valuable comparative perspective.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of alanine (B10760859) and its isotopologues. These values are indicative of the performance that can be expected and are compiled from individual peer-reviewed publications and application notes.

Table 1: Comparison of GC-MS Method Performance for Alanine Quantification

ParameterReported PerformanceKey Considerations
Limit of Detection (LOD) Analyte and derivative dependentDerivatization is mandatory to increase volatility.[1][2][3]
Limit of Quantification (LOQ) Analyte and derivative dependentChoice of derivatization reagent (e.g., MTBSTFA, MSTFA) impacts sensitivity.[4]
Linearity (r²) > 0.99A wider dynamic range is often achievable.
Intra-day Precision (%RSD) < 15%Dependent on the reproducibility of the derivatization step.
Inter-day Precision (%RSD) < 20%Dependent on the reproducibility of the derivatization step.
Accuracy/Recovery 85-115%Matrix effects can influence recovery.

Table 2: Comparison of LC-MS/MS Method Performance for Alanine Quantification

ParameterReported PerformanceKey Considerations
Limit of Detection (LOD) 0.25 ng/mL - 1 ng/mL[5]High sensitivity can be achieved without derivatization.[6]
Limit of Quantification (LOQ) 0.625–500 nM in human serum[7]Lower limits of quantitation are often achievable compared to GC-MS.[7]
Linearity (r²) > 0.99[5]Excellent linearity over a wide concentration range.
Intra-day Precision (%RSD) < 15%[7]Generally high precision due to minimal sample preparation.
Inter-day Precision (%RSD) < 15%[7]Robust and reproducible for complex biological matrices.
Accuracy/Recovery -12.84% to 12.37%[7]Stable isotope-labeled internal standards are crucial for accuracy.[8]

Experimental Protocols

Below are detailed methodologies for the two primary techniques used in this compound quantification.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile compounds. For non-volatile amino acids like this compound, a derivatization step is essential to increase volatility and improve chromatographic separation.[2]

Sample Preparation and Derivatization:

  • Drying: An aliquot of the sample containing this compound is dried under a stream of nitrogen.

  • Derivatization: A silylation reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the dried sample.[1][3] For MTBSTFA, 100 µL of the reagent followed by 100 µL of acetonitrile (B52724) can be used.[1]

  • Reaction: The mixture is heated (e.g., at 100°C for 4 hours) to ensure complete derivatization.[1] The resulting tert-butyldimethylsilyl (TBDMS) derivatives are more stable and less sensitive to moisture than trimethylsilyl (B98337) (TMS) derivatives.[1]

  • Neutralization: The sample may be neutralized with sodium bicarbonate before analysis.[1]

GC-MS Analysis:

  • Gas Chromatograph: Agilent GC or similar.

  • Column: A low-polarity capillary column, such as a 20 m x 0.18 mm I.D. x 0.18 µm SLB™-5ms, is suitable for separating the derivatized amino acids.[1]

  • Injector: Split/splitless injector, typically operated in splitless mode.

  • Oven Program: A starting temperature of around 100°C is used to resolve the analyte from the solvent, followed by a rapid temperature ramp to elute the derivatized alanine.[1]

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of amino acids in complex matrices, often without the need for derivatization.[6] For chiral separation of D- and L-alanine, a chiral column is employed.

Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or serum, proteins are precipitated by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (if this compound is not being used as the internal standard).

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant is transferred to a clean vial for analysis.

  • Drying and Reconstitution: The supernatant may be dried down and reconstituted in the initial mobile phase to enhance sensitivity.

LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column, such as CROWNPAK CR-I(+) or Daicel ChiralPax ZWIX+, is used for the enantiomeric separation of D- and L-alanine.[5][6][7]

  • Mobile Phase: A typical mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) run in a gradient elution.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard, ensuring high selectivity and accurate quantification.[8]

Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Drying Drying Sample->Drying Derivatization Derivatization (e.g., MTBSTFA) Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM/MRM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for this compound quantification by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Chiral LC Separation Supernatant_Collection->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: General workflow for this compound quantification by LC-MS/MS.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are non-negotiable. In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical methods for alanine (B10760859) quantification, highlighting the superior performance of the stable isotope-labeled internal standard, DL-Alanine-d7, against a non-deuterated, structural analogue alternative. Supported by experimental data and detailed methodologies, this document underscores the importance of appropriate internal standard selection in regulated bioanalytical workflows.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard in bioanalytical method validation.[1] This is due to their chemical identity to the analyte of interest, which ensures they co-elute and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, chromatography, and matrix effects.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to enhance the accuracy and precision of bioanalytical assays.[2]

Performance Comparison: this compound vs. Structural Analogue Internal Standard

The following table summarizes the key performance parameters from a cross-validation study comparing the quantification of alanine using this compound versus a structural analogue internal standard (e.g., valine). The data clearly demonstrates the enhanced performance of the deuterated standard in terms of accuracy, precision, and mitigation of matrix effects.

Validation ParameterMethod using this compound (SIL-IS)Method using Structural Analogue ISAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +10.5%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 5.8%≤ 12.5%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) ≤ 4.2%≤ 14.8%≤ 15%
Recovery (%) 85 - 95%70 - 88%Consistent and reproducible

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Sample Preparation

A protein precipitation method was employed for the extraction of alanine from human plasma.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (either this compound or the structural analogue).

  • Vortex mix for 10 seconds.

  • Add 400 µL of methanol (B129727) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II LC System

  • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 95% B to 40% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Alanine: Q1 90.1 -> Q3 44.1

    • This compound: Q1 97.1 -> Q3 51.1

    • Structural Analogue (Valine): Q1 118.1 -> Q3 72.1

Validation Experiments

Calibration standards were prepared by spiking known concentrations of alanine into blank plasma. The linearity of the method was assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration and applying a linear regression model.

Quality control (QC) samples at low, medium, and high concentrations were prepared and analyzed in quintuplicate on three separate days. Accuracy was determined as the percentage bias from the nominal concentration, and precision was expressed as the coefficient of variation (%CV).

The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples with the peak response in a neat solution at the same concentration. The coefficient of variation of the matrix factor across at least six different lots of plasma was calculated.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the decision-making behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add Internal Standard (this compound or Analogue) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation Chromatographic Separation reconstitute->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Ratio Calculation peak_integration->ratio_calc calibration Calibration Curve Generation ratio_calc->calibration quantification Quantification of Alanine calibration->quantification validation Validation Parameter Assessment (Accuracy, Precision, etc.) quantification->validation

Figure 1. Experimental workflow for the cross-validation of analytical methods.

decision_pathway start Need for Accurate Quantification? matrix_effects Potential for Matrix Effects? start->matrix_effects coelution Does IS Co-elute with Analyte? matrix_effects->coelution Yes use_analogue_is Use Structural Analogue IS matrix_effects->use_analogue_is No similar_ionization Similar Ionization Efficiency? coelution->similar_ionization Yes coelution->use_analogue_is No use_sil_is Use Stable Isotope-Labeled IS (e.g., this compound) similar_ionization->use_sil_is Yes similar_ionization->use_analogue_is No

Figure 2. Decision pathway for internal standard selection in bioanalytical methods.

References

A Comparative Guide to Internal Standards for Amino Acid Analysis: DL-Alanine-d7 vs. Homoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby correcting for variations and improving accuracy and precision. This guide provides a comprehensive comparison of two commonly considered internal standards for amino acid analysis: DL-Alanine-d7, a stable isotope-labeled (SIL) standard, and homoalanine, a structural analog standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the field of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is widely recognized as the gold standard. This approach, known as isotope dilution mass spectrometry (IDMS), relies on an IS that is chemically and physically almost identical to the analyte of interest, with the key difference being a shift in mass due to the incorporation of heavy isotopes (e.g., deuterium, 13C, 15N).

This compound, a deuterated form of alanine (B10760859), exemplifies the advantages of a SIL IS. Its chemical properties, including pKa, polarity, and reactivity, are nearly identical to those of endogenous alanine. This ensures that it behaves similarly during sample extraction, derivatization (if any), chromatographic separation, and ionization in the mass spectrometer.

The Alternative: Structural Analog Internal Standards

A structural analog internal standard is a compound that is chemically similar but not identical to the analyte. Homoalanine, an amino acid with one more methylene (B1212753) group in its side chain than alanine, is sometimes used as an IS for amino acid analysis. While it shares some chemical properties with other amino acids, its different structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analytes of interest.

Performance Comparison: Theoretical and Practical Considerations

While a direct head-to-head experimental study with quantitative performance data for this compound versus homoalanine was not found in the reviewed literature, the principles of analytical chemistry and existing data on the performance of SIL versus structural analog standards provide a clear basis for comparison.

Key Performance Metrics:

Performance MetricThis compound (Stable Isotope-Labeled)Homoalanine (Structural Analog)Rationale
Accuracy Superior Good to FairCo-elution and identical ionization behavior of the SIL IS with the analyte lead to more accurate correction for matrix effects and other sources of error.
Precision Superior Good to FairThe near-identical behavior of the SIL IS minimizes variability in sample processing and analysis, resulting in lower coefficients of variation (%CV).
Recovery Correction Excellent ModerateAs a true chemical mimic, the SIL IS experiences the same losses as the analyte during sample preparation, providing a more reliable correction for recovery.
Matrix Effect Compensation Excellent Moderate to PoorThe SIL IS co-elutes with the analyte, experiencing the same ion suppression or enhancement in the mass spectrometer, leading to effective compensation. A structural analog with a different retention time may not experience the same matrix effects.
Linearity ExcellentGoodThe consistent response ratio of analyte to SIL IS across a range of concentrations typically results in excellent linearity.

Experimental Protocols

Below are detailed methodologies for amino acid analysis using an internal standard, adaptable for either this compound or homoalanine. The protocol for using a SIL standard is generally considered more robust and is recommended for achieving the highest level of accuracy and precision.

Experimental Protocol: Amino Acid Quantification by LC-MS/MS using an Internal Standard

1. Objective: To quantify the concentration of amino acids in a biological matrix (e.g., plasma, urine, cell culture media) using an internal standard for accurate and precise measurement.

2. Materials and Reagents:

  • Amino acid standards
  • Internal Standard: this compound or Homoalanine
  • LC-MS grade water, acetonitrile, and formic acid
  • Protein precipitation agent (e.g., methanol (B129727), trichloroacetic acid)
  • Sample matrix (e.g., plasma, urine)

3. Sample Preparation:

  • Thaw frozen samples on ice.
  • Spike a known concentration of the internal standard (this compound or homoalanine) into all samples, calibration standards, and quality control (QC) samples.
  • For protein-containing samples, perform protein precipitation by adding a cold protein precipitation agent (e.g., 3 volumes of methanol to 1 volume of sample).
  • Vortex mix for 30 seconds.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A column suitable for amino acid analysis (e.g., HILIC or a C18 column with an appropriate ion-pairing agent).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the amino acids of interest.
  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Optimized for each amino acid and the internal standard.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards.
  • Use the regression equation from the calibration curve to calculate the concentration of amino acids in the unknown samples.
  • Assess the performance of the method by analyzing QC samples at low, medium, and high concentrations to determine accuracy and precision.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for using a stable isotope-labeled internal standard versus a structural analog internal standard in a typical quantitative bioanalytical experiment.

SIL_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike_SIL Spike with This compound Sample->Spike_SIL Extraction Extraction & Cleanup Spike_SIL->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing Quantification Accurate Quantification Data_Processing->Quantification

Caption: Workflow using a stable isotope-labeled internal standard.

Analog_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike_Analog Spike with Homoalanine Sample->Spike_Analog Extraction Extraction & Cleanup Spike_Analog->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing Quantification Potentially Less Accurate Quantification Data_Processing->Quantification

Caption: Workflow using a structural analog internal standard.

Conclusion

The choice of internal standard is a foundational decision in quantitative amino acid analysis. While homoalanine can serve as a structural analog internal standard, the overwhelming consensus in the scientific community is that stable isotope-labeled internal standards, such as this compound, provide superior performance. The near-identical physicochemical properties of SILs to their endogenous counterparts ensure more effective correction for analytical variability, leading to higher accuracy, precision, and overall data reliability. For researchers aiming for the most robust and defensible quantitative results, this compound is the recommended internal standard for the analysis of alanine and as a representative SIL for a panel of amino acids.

Performance Evaluation of DL-Alanine-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of endogenous compounds by mass spectrometry, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. DL-Alanine-d7, a deuterated analog of alanine (B10760859), is frequently employed for this purpose. This guide provides a comprehensive evaluation of its performance in common biological matrices, compares it with other internal standards, and offers detailed experimental protocols for its application.

Comparison of Internal Standards for Alanine Quantification

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. While direct head-to-head comparative studies are not extensively published, the choice between different types of internal standards can be guided by established principles of bioanalytical chemistry.

Table 1: Comparison of this compound with Other Internal Standard Alternatives

FeatureThis compound (Deuterated)13C-Alanine (Carbon-13 Labeled)Non-Isotopic Analog (e.g., Glycine-d5)
Chemical Equivalence HighVery HighModerate
Co-elution with Analyte Generally co-elutes, but slight chromatographic shifts are possible due to the isotope effect.[1][2]Typically exhibits perfect co-elution as the physicochemical properties are virtually identical.[2][3]Elutes at a different retention time.
Correction for Matrix Effects Excellent, as it experiences similar ionization suppression or enhancement.Excellent, considered the "gold standard" for correcting matrix effects.Good, but less ideal as matrix effects can vary with retention time.
Potential for Isotopic Exchange Low, but a theoretical possibility for deuterium (B1214612) to exchange with protons.[4]Extremely low to negligible.[4]Not applicable.
Commercial Availability Widely available.Generally available, but can be more expensive.[3][4]Varies depending on the specific compound.
Cost Generally more cost-effective than 13C-labeled standards.[3]Typically more expensive due to more complex synthesis.[4]Can be a cost-effective option.

Performance Characteristics of this compound

Table 2: Expected Performance in Human Plasma

ParameterExpected Performance
Linearity (r²) >0.99
Limit of Quantification (LOQ) 1 - 10 µM
Accuracy (% Bias) Within ±15%
Precision (%RSD) <15%
Recovery 85 - 115%
Matrix Effect Compensated by IS, with final values within acceptable limits.

Table 3: Expected Performance in Human Urine

ParameterExpected Performance
Linearity (r²) >0.99
Limit of Quantification (LOQ) 5 - 25 µM
Accuracy (% Bias) Within ±20%
Precision (%RSD) <20%
Recovery 80 - 120%
Matrix Effect More significant than in plasma, but effectively compensated by the internal standard.

Table 4: Expected Performance in Tissue Homogenate (e.g., Liver)

ParameterExpected Performance
Linearity (r²) >0.99
Limit of Quantification (LOQ) Dependent on homogenization and dilution factor.
Accuracy (% Bias) Within ±20%
Precision (%RSD) <20%
Recovery 80 - 120%
Matrix Effect Highly variable depending on tissue type and sample preparation; use of an internal standard is critical.

Experimental Protocols

The following are detailed methodologies for the quantification of alanine in different biological matrices using this compound as an internal standard.

Experimental Workflow for Alanine Quantification

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Matrix (Plasma, Urine, Tissue) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Analysis supernatant->dilute lc_separation HILIC/Reversed-Phase LC Separation dilute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio Calculate Peak Area Ratio (Alanine / this compound) peak_integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_transamination Transamination cluster_measurement Measurement Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Alanine Alanine Pyruvate->Alanine ALT TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle PDH aKG α-Ketoglutarate Glutamate Glutamate Alanine->Glutamate ALT Alanine_measurement Alanine Quantification using this compound Alanine->Alanine_measurement Glutamate->aKG ALT

References

Establishing Linearity and Limits of Detection for DL-Alanine-d7 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable bioanalytical methods is paramount for accurate quantification of analytes. This guide provides a comparative overview of the performance characteristics of DL-Alanine-d7 as an internal standard, with a focus on establishing linearity and limits of detection (LOD). The experimental data and protocols presented are representative of typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the quantification of amino acids.

Performance Comparison: Linearity and Limits of Detection

The selection of a suitable internal standard is critical for mitigating variability in sample preparation and instrument response. Deuterated standards, such as this compound, are considered the gold standard due to their similar physicochemical properties to the analyte of interest, while being distinguishable by mass spectrometry. The following table summarizes typical performance data for a deuterated amino acid internal standard, which can be considered representative for this compound.

ParameterThis compound (Representative Data)Alternative Internal Standard (e.g., Non-deuterated analog)
Linear Range 0.5 - 1000 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mL
Precision (%CV at LLOQ) < 15%< 20%
Accuracy (%Bias at LLOQ) ± 15%± 20%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline a standard protocol for establishing the linearity and limits of detection for an amino acid like DL-Alanine using LC-MS/MS.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: A primary stock solution of DL-Alanine and a separate stock solution of this compound are prepared in a suitable solvent (e.g., 50% methanol (B129727) in water) at a concentration of 1 mg/mL. These solutions are stored at -20°C.

  • Working Solutions: Intermediate working solutions are prepared by serial dilution of the stock solutions to create a range of concentrations for calibration standards and quality control (QC) samples.

  • Calibration Standards: A series of calibration standards are prepared by spiking a biological matrix (e.g., plasma, serum) with the DL-Alanine working solutions to achieve final concentrations spanning the expected linear range (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL). A constant concentration of the this compound internal standard is added to each calibration standard.

  • Quality Control (QC) Samples: QC samples are prepared independently at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 750 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard and QC sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase column suitable for amino acid analysis (e.g., C18).

  • Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both DL-Alanine and this compound are monitored.

Data Analysis and Determination of Linearity and LOD
  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte (DL-Alanine) to the internal standard (this compound) against the nominal concentration of the analyte. The linearity is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.99. The linear range is the concentration range over which the assay is demonstrated to be linear.

  • Limit of Detection (LOD): The LOD is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within ±20% of the nominal concentration).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for establishing linearity and the logical relationship in the quantification process.

cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Stock Solutions (Analyte & IS) working Working Solutions stock->working cal_standards Calibration Standards working->cal_standards qc_samples QC Samples working->qc_samples protein_precip Protein Precipitation cal_standards->protein_precip qc_samples->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve linearity_assessment Linearity Assessment (r²) calibration_curve->linearity_assessment lod_loq_determination LOD & LLOQ Determination calibration_curve->lod_loq_determination

Caption: Experimental workflow for linearity and LOD determination.

Analyte Analyte (DL-Alanine) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio CalibrationCurve Calibration Curve Ratio->CalibrationCurve Concentration Analyte Concentration Concentration->CalibrationCurve Quantification Quantification of Unknowns CalibrationCurve->Quantification

Caption: Logical relationship for internal standard-based quantification.

Quantitative NMR Validation: A Comparative Guide Featuring DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-Alanine-d7 as a quantitative Nuclear Magnetic Resonance (qNMR) internal standard against other common alternatives. The performance of a qNMR method is critically dependent on the choice of the internal standard and the validation of the analytical procedure. Here, we present supporting data and detailed experimental protocols to assist in the validation of qNMR assays.

Introduction to qNMR and the Role of Internal Standards

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration and purity of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the resonance.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, precise and accurate quantification can be achieved.

An ideal internal standard for ¹H qNMR should possess the following characteristics:

  • High Purity: The purity of the standard should be well-characterized and high.

  • Chemical Stability: It must be stable in the solvent used and not react with the analyte.[2]

  • Simple NMR Spectrum: A simple spectrum with a few, sharp signals in a region free of interference from the analyte is desirable. A sharp singlet is often ideal.[3]

  • Good Solubility: The standard must be soluble in the deuterated solvent used for the analysis.[2]

  • Known Molar Concentration: The exact concentration of the internal standard in the sample must be accurately known.[4]

This compound is a deuterated analog of the amino acid alanine (B10760859). The use of deuterated compounds as internal standards can be advantageous, particularly when the protonated version of a potential standard has signals that overlap with the analyte of interest.[5] In this compound, the protons on the alanine molecule have been replaced with deuterium, which is not detected in ¹H NMR. This results in a simplified ¹H NMR spectrum, minimizing the potential for signal overlap with the analyte.

Comparative Performance Data

The following table summarizes the key performance parameters for a typical qNMR method validation. While specific data for a comprehensive validation of this compound is not widely published in a comparative format, the table below presents expected performance characteristics based on established qNMR validation principles and data from similar compounds.

Validation Parameter This compound (Expected) Alternative Standard (e.g., Maleic Acid) Alternative Standard (e.g., Dimethyl Sulfone)
Purity (Certified) > 98%> 99.5%> 99.5%
¹H NMR Signal Residual proton signalsSinglet at ~6.3 ppmSinglet at ~3.1 ppm
Solubility Good in D₂OGood in D₂O, DMSO-d₆, CD₃ODGood in D₂O, CDCl₃, DMSO-d₆
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD) < 2.0%< 2.0%< 2.0%
Specificity High (minimal signal overlap)Potential overlap with olefinic protonsPotential overlap with aliphatic protons
Limit of Quantification (LOQ) Analyte dependentAnalyte dependentAnalyte dependent

Experimental Protocol: qNMR Validation

This section provides a detailed methodology for the validation of a qNMR method using an internal standard like this compound.

1. Materials and Reagents:

  • Analyte of interest

  • This compound (or other selected internal standard) of certified purity

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Class A volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Stock Solutions:

  • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the chosen deuterated solvent in a volumetric flask to create a stock solution of a known concentration.

  • Analyte Stock Solution: Accurately weigh the analyte and dissolve it in the same deuterated solvent to create a stock solution.

3. Sample Preparation for NMR Analysis:

  • In a series of NMR tubes, accurately mix known volumes of the analyte stock solution and the internal standard stock solution to prepare a set of calibration standards at different concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

4. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum for each sample.

  • Key Acquisition Parameters:

    • Pulse Program: A simple 1D pulse sequence (e.g., zg30) is typically used.

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest to ensure full relaxation of the protons between scans.[6]

    • Number of Scans (NS): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for reliable quantification).

    • Temperature: Maintain a constant temperature throughout the experiments.

5. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity

    • analyte = analyte of interest

    • IS = internal standard

6. Validation Parameters Assessment:

  • Linearity: Plot the ratio of the analyte integral to the internal standard integral against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²).

  • Accuracy: Analyze the QC samples and calculate the percent recovery of the analyte.

  • Precision: Analyze multiple preparations of the same sample (repeatability) and analyze samples on different days (intermediate precision). Calculate the relative standard deviation (RSD).

  • Specificity: Analyze a blank sample (solvent and internal standard only) and a sample of the analyte without the internal standard to ensure no interfering signals are present at the chemical shifts of the analyte and the internal standard.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Workflow for qNMR Validation

The following diagram illustrates the logical workflow of a typical qNMR validation experiment.

qNMR_Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Validation Assessment prep_analyte Prepare Analyte Stock Solution prep_samples Prepare Calibration & QC Samples prep_analyte->prep_samples prep_is Prepare Internal Standard (this compound) Stock prep_is->prep_samples acquire_nmr Acquire 1H NMR Spectra prep_samples->acquire_nmr process_spectra Process Spectra (FT, Phasing, Baseline) acquire_nmr->process_spectra integrate_signals Integrate Analyte & IS Signals process_spectra->integrate_signals linearity Linearity integrate_signals->linearity accuracy Accuracy integrate_signals->accuracy precision Precision integrate_signals->precision specificity Specificity integrate_signals->specificity loq LOQ integrate_signals->loq final_report Validation Report loq->final_report Compile Validation Report

Caption: Workflow for the validation of a quantitative NMR (qNMR) method.

References

Safety Operating Guide

Safe Disposal of DL-Alanine-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of DL-Alanine-d7.

This compound, a deuterated form of the amino acid alanine, is generally considered non-hazardous.[1][2] However, as with any laboratory chemical, prudent safety practices should be observed.[2] It may cause irritation to the eyes, skin, and respiratory tract.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3] In situations where dust may be generated, a dust respirator is also recommended.[4][5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[3] This ensures that the material is handled and disposed of in accordance with all applicable regulations. For smaller quantities, such as those resulting from minor spills, the following procedure can be followed.

Step-by-Step Spill Cleanup and Disposal:

  • Ensure Proper Ventilation and PPE: Before beginning cleanup, ensure the area is well-ventilated. At a minimum, wear safety glasses and gloves.

  • Contain the Spill: Prevent the spilled material from spreading or entering drains.[1][3]

  • Collect the Material: Carefully sweep or wipe up the spilled solid.[2] Avoid creating dust.[3][4] For residual powder, a damp cloth can be used for wiping.

  • Package for Disposal: Place the collected material into a suitable, sealed container.[1][2][3] Label the container clearly as "this compound waste".

  • Final Cleanup: Thoroughly wash the spill site after the material has been collected.[2]

  • Professional Disposal: The sealed container of waste should then be handed over to a licensed professional waste disposal company.[1] Do not dispose of the material in regular trash or down the drain.

Safety and Handling Summary

For quick reference, the following table summarizes key safety and handling information for this compound.

CategoryInformationSource
Primary Disposal Method Contact a licensed professional waste disposal service.[3]
Spill Cleanup Sweep or wipe up, avoid creating dust, and place in a sealed container for disposal.[2][3]
Environmental Precautions Do not allow the product to enter drains, surface water, or groundwater.[1][3][5]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves, and impervious clothing. Use a dust respirator if dust is generated.[3][4][5]
Incompatibilities Strong oxidizing agents.[2][3][6]
Hazard Classification Generally considered non-hazardous, but may cause skin, eye, and respiratory irritation.[1][2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision_spill Is it a small, manageable spill? start->decision_spill collect_spill Collect spill using appropriate PPE. Avoid creating dust. Place in a sealed, labeled container. decision_spill->collect_spill Yes bulk_disposal Package surplus/non-recyclable material in a suitable, closed container. decision_spill->bulk_disposal No (Bulk Material) professional_disposal Contact a licensed professional waste disposal service. collect_spill->professional_disposal bulk_disposal->professional_disposal end Disposal Complete professional_disposal->end

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling DL-Alanine-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational plans, and disposal protocols for handling DL-Alanine-d7. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

The fundamental principle for handling stable isotope-labeled compounds is that the isotopic label does not change the molecule's chemical reactivity or toxicity.[1] Therefore, the safety precautions for this compound are identical to those for its unlabeled counterpart, DL-Alanine.[1] While DL-Alanine is generally considered non-hazardous under GHS classifications, it is crucial to treat all laboratory chemicals with caution and observe prudent laboratory practices.[2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect for tears or degradation before use
Body Protection Laboratory coatWorn closed with sleeves rolled down

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of contamination and accidental exposure.

  • Preparation :

    • Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when handling powders or large quantities, to prevent aerosolization.[3]

    • Designate a specific area for handling the compound to prevent cross-contamination.[3]

    • Assemble all necessary equipment and materials before starting.

  • Weighing and Transfer :

    • When weighing the powdered compound, do so in a draft-shielded balance or a fume hood to minimize dust formation.[3]

    • Handle the compound carefully to avoid creating dust and aerosols.[4]

  • Handling :

    • Avoid all contact with eyes and skin.[2][5]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly after handling the compound.[2][3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[2][6]

    • Keep the container tightly closed.[6]

    • Store with compatible chemicals, such as other organic acids.[2] Avoid contact with strong oxidizing agents.[2][6]

Emergency First Aid

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
Skin Contact Wash off with soap and plenty of water.[4]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[4]
Ingestion Rinse mouth with water. Call a POISON CENTER or physician if you feel unwell.[2][4] Never give anything by mouth to an unconscious person.[4]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

  • Waste Classification : As a stable isotope-labeled compound, this compound is not considered radioactive waste.[3] It should be treated as chemical waste.

  • Collection :

    • Collect waste in a suitable, closed, and clearly labeled container.[4]

    • Contaminated materials such as gloves and paper towels should also be disposed of as chemical waste.[7]

  • Disposal :

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.[3]

    • Do not let the product enter drains.[4]

    • Arrange for disposal through a licensed waste disposal company.[7][8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood Recommended) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh transfer Transfer and Use weigh->transfer storage Store in Cool, Dry Place (Tightly Sealed) transfer->storage decontaminate Decontaminate Work Area transfer->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe collect_waste Collect Waste in Labeled Container doff_ppe->collect_waste dispose Dispose via Licensed Vendor (Follow Regulations) collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.